Product packaging for 2,7-Dibromotriphenylene(Cat. No.:CAS No. 1219091-69-6)

2,7-Dibromotriphenylene

Cat. No.: B088987
CAS No.: 1219091-69-6
M. Wt: 386.1 g/mol
InChI Key: BPGPBYGXGRDFQG-UHFFFAOYSA-N
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Description

2,7-Dibromotriphenylene, also known as this compound, is a useful research compound. Its molecular formula is C18H10Br2 and its molecular weight is 386.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10Br2 B088987 2,7-Dibromotriphenylene CAS No. 1219091-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGPBYGXGRDFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583088
Record name 2,7-Dibromotriphenylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888041-37-0
Record name 2,7-Dibromotriphenylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromotriphenylene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-dibromotriphenylene, a key building block in the development of advanced organic materials. This document details the synthetic methodologies, including the preparation of a key precursor and its subsequent conversion, as well as the characterization of the final product.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the bromination of 9,10-phenanthrenequinone to produce 2,7-dibromo-9,10-phenanthrenequinone. This intermediate is then subjected to a reductive aromatization to yield the final product.

Step 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone

The initial step involves the direct bromination of 9,10-phenanthrenequinone.

Experimental Protocol:

To a solution of 9,10-phenanthrenequinone (10 g) in concentrated sulfuric acid (100 mL) under a nitrogen atmosphere, N-bromosuccinimide (18 g) is added.[1][2] The reaction mixture is stirred at room temperature for 2 hours.[1][2] The reaction is then quenched by the slow addition of water (50 mL) and poured into ice water (600 mL).[1][2] The resulting precipitate is collected by filtration, washed with hot water, and then extracted with refluxing ethyl acetate (100 mL).[1][2] After vacuum drying, 2,7-dibromo-9,10-phenanthrenequinone is obtained as a yellow solid.[1][2]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

"9,10-Phenanthrenequinone" [fillcolor="#FFFFFF"]; "NBS, H2SO4" [shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; "2,7-Dibromo-9,10-phenanthrenequinone" [fillcolor="#FFFFFF"];

G 9,10-Phenanthrenequinone 9,10-Phenanthrenequinone NBS, H2SO4 NBS, H2SO4 9,10-Phenanthrenequinone->NBS, H2SO4 2,7-Dibromo-9,10-phenanthrenequinone 2,7-Dibromo-9,10-phenanthrenequinone NBS, H2SO4->2,7-Dibromo-9,10-phenanthrenequinone

Step 2: Reductive Aromatization to this compound

The conversion of the diketone intermediate to the fully aromatic triphenylene is achieved through a reductive aromatization. Based on a similar transformation of the parent 9,10-phenanthrenequinone, a plausible method involves the use of a reducing agent like sodium dithionite.[3]

Proposed Experimental Protocol:

A mixture of 2,7-dibromo-9,10-phenanthrenequinone, tetrabutylammonium bromide, and sodium dithionite in a two-phase system of tetrahydrofuran and water is prepared.[3] This is followed by the addition of a suitable quenching agent to facilitate the aromatization. The reaction mixture is then worked up by extraction with an organic solvent, followed by washing, drying, and solvent removal.[3] Purification of the crude product would likely be achieved by column chromatography on silica gel or recrystallization.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

"2,7-Dibromo-9,10-phenanthrenequinone" [fillcolor="#FFFFFF"]; "Reducing Agent (e.g., Na2S2O4)" [shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; "this compound" [fillcolor="#FFFFFF"];

G 2,7-Dibromo-9,10-phenanthrenequinone 2,7-Dibromo-9,10-phenanthrenequinone Reducing Agent (e.g., Na2S2O4) Reducing Agent (e.g., Na2S2O4) 2,7-Dibromo-9,10-phenanthrenequinone->Reducing Agent (e.g., Na2S2O4) This compound This compound Reducing Agent (e.g., Na2S2O4)->this compound

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and reported physical and spectroscopic data.

PropertyDataReference
Molecular Formula C₁₈H₁₀Br₂
Molecular Weight 386.08 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point Not available
¹H NMR (CDCl₃) Data not available in search results
¹³C NMR (CDCl₃) Data not available in search results
Mass Spectrum (EI) Molecular ion (M⁺) expected around m/z 384, 386, 388 (isotopic pattern for two bromine atoms)

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The presence of two bromine atoms should result in a characteristic isotopic pattern for the molecular ion peak.[4]

G Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment Mass Spectrometry->Structural Confirmation Mass Spectrometry->Purity Assessment

References

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,7-Dibromotriphenylene, a promising building block in the fields of organic electronics and materials science. This document compiles available data on its fundamental characteristics, outlines detailed experimental protocols for its synthesis and analysis, and presents visualizations to illustrate key workflows.

Core Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a triphenylene core functionalized with two bromine atoms. This substitution pattern imparts specific electronic and steric properties that make it a valuable precursor for the synthesis of advanced materials.

Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₈H₁₀Br₂--INVALID-LINK--
Molecular Weight 386.08 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 311-313 °C--INVALID-LINK--
Solubility Insoluble in water; Soluble in common organic solvents such as chloroform, benzene, and toluene.[1]--INVALID-LINK--
Thermal Stability High thermal stability, withstands high temperatures without decomposing.[1]--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide generalized yet detailed protocols based on standard laboratory practices for similar aromatic compounds.

Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Triphenylene Triphenylene Reaction_Vessel Reaction Vessel Triphenylene->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Reaction_Vessel Solvent Solvent (e.g., CCl₄, CH₂Cl₂) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Chromatography->Product Purified Product

A generalized workflow for the synthesis of this compound.

Materials:

  • Triphenylene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Inert solvent (e.g., Carbon tetrachloride, Dichloromethane)

  • Initiator (for radical bromination, e.g., AIBN or benzoyl peroxide) or Lewis acid catalyst (for electrophilic bromination)

  • Aqueous sodium thiosulfate solution (for quenching)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., anhydrous Magnesium sulfate)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Dichloromethane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylene in an appropriate inert solvent.

  • Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide) and an initiator or catalyst to the solution. The molar ratio of the reactants should be carefully controlled to favor di-substitution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench any remaining bromine with an aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate this compound.

Characterization Protocols

Objective: To confirm the molecular structure and purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. The spectral width should be sufficient to cover the aromatic region (typically 6-9 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak or TMS.

Objective: To investigate the electronic absorption and emission properties of this compound.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_pl Photoluminescence Spectroscopy Compound This compound Solution Dilute Solution Compound->Solution Solvent Spectroscopic Grade Solvent (e.g., CH₂Cl₂) Solvent->Solution UV_Vis_Spectrometer UV-Vis Spectrometer Solution->UV_Vis_Spectrometer PL_Spectrometer PL Spectrometer Solution->PL_Spectrometer Absorption_Spectrum Absorption Spectrum UV_Vis_Spectrometer->Absorption_Spectrum Emission_Spectrum Emission Spectrum PL_Spectrometer->Emission_Spectrum

Workflow for UV-Vis and Photoluminescence Spectroscopy.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent. From the stock solution, prepare a series of dilute solutions of known concentrations.

  • UV-Vis Absorption: Record the UV-Vis absorption spectrum of the solutions against a solvent blank over a suitable wavelength range (e.g., 200-500 nm). Determine the wavelength of maximum absorption (λ_max).

  • Fluorescence Emission: Excite the sample at its λ_max and record the fluorescence emission spectrum. Note the wavelength of maximum emission (λ_em).

  • Quantum Yield (Optional): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Objective: To evaluate the thermal stability and phase behavior of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum or platinum)

  • Inert gas supply (e.g., Nitrogen)

TGA Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-600 °C). Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.

DSC Protocol:

  • Sample Preparation: Seal a small amount of the sample (2-5 mg) in a DSC pan.

  • Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Record the heat flow as a function of temperature.

  • Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks related to crystallization or decomposition.

Objective: To determine the precise three-dimensional molecular structure and crystal packing of this compound.

Procedure:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Potential Applications

This compound serves as a versatile building block in organic synthesis, particularly for the creation of larger, more complex functional molecules and polymers. Its high thermal stability and potential for further functionalization through cross-coupling reactions make it a candidate for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a core for hole-transporting or electron-transporting materials.[1]

  • Organic Photovoltaics (OPVs): In the synthesis of donor or acceptor materials.

  • Organic Field-Effect Transistors (OFETs): As a component of the active semiconductor layer.

  • Flame Retardants: Due to its bromine content and high thermal stability.[1]

  • Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents.[1]

This guide provides a foundational understanding of the physicochemical properties of this compound. Further detailed experimental investigation is encouraged to fully elucidate its properties and unlock its potential in various scientific and technological applications.

References

2,7-Dibromotriphenylene (CAS: 888041-37-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromotriphenylene is a polycyclic aromatic hydrocarbon that has garnered interest primarily in the field of materials science, particularly for applications in organic electronics. Its rigid, planar structure and the presence of bromine atoms make it a versatile building block for the synthesis of more complex organic semiconducting materials. While its biological properties are not extensively documented in publicly available literature, its potential as a scaffold in medicinal chemistry remains an area for exploration. This guide provides a summary of the known properties, potential applications, and generalized experimental approaches related to this compound.

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values, such as the melting point, show slight variations across different suppliers.

PropertyValueReference(s)
CAS Number 888041-37-0[1][2]
Molecular Formula C₁₈H₁₀Br₂[2]
Molecular Weight 386.08 g/mol [2]
Appearance White to light yellow powder or crystalline solid[1][2]
Melting Point 230-234 °C or 311-313 °C[1][3]
Solubility Insoluble in water. Soluble in organic solvents such as chloroform, benzene, and toluene.[1]
Purity Typically >98% (as determined by GC or HPLC)[2][4]
Storage Store at room temperature away from light.[2][3]

Applications

The primary applications of this compound are centered around its use as a chemical intermediate in the synthesis of materials for organic electronics and other specialty chemicals.

  • Organic Electronics: Due to its excellent electron-transporting and hole-blocking properties, it serves as a building block for high-performance materials used in:

    • Organic Light-Emitting Diodes (OLEDs)[1]

    • Organic Photovoltaics (OPVs)[1]

    • Organic Field-Effect Transistors (OFETs)[1]

  • Pharmaceutical Synthesis: It can be utilized as a starting material for the synthesis of more complex molecules. While specific biological activities for this compound itself are not widely reported, it has been suggested to have potential antimicrobial properties, making it a candidate for the development of new antibiotics.[1]

  • Flame Retardants: Its high thermal stability makes it a potential candidate for use as a flame retardant in plastics, coatings, and textiles.[1]

  • Polymer Chemistry: It can be used as a monomer for the synthesis of conjugated polymers with specific optoelectronic properties.[2]

Experimental Protocols

General Synthesis Approach for Brominated Aromatic Compounds

The synthesis of brominated triphenylenes often involves the bromination of the parent triphenylene core. A general workflow is depicted below.

G cluster_synthesis General Synthesis Workflow Start Start Triphenylene Triphenylene Start->Triphenylene Reaction Bromination Reaction (Solvent, Catalyst, Temperature) Triphenylene->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Product This compound Characterization->Product

Caption: Generalized workflow for the synthesis of brominated triphenylenes.

Methodology:

  • Reaction Setup: The parent triphenylene is dissolved in a suitable inert solvent (e.g., a halogenated solvent).

  • Bromination: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added, often in the presence of a catalyst (e.g., a Lewis acid). The reaction temperature and time are critical parameters to control the degree and regioselectivity of bromination.

  • Quenching and Extraction: Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

General Protocol for NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of organic molecules.

Sample Preparation:

  • ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹³C NMR: A more concentrated sample (20-50 mg) is generally required.

Data Acquisition (General Parameters):

  • ¹H NMR: A standard single-pulse experiment is typically used with a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and improve the signal-to-noise ratio.

General Protocol for HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a powerful method for the purification and purity assessment of organic compounds.

Method Development:

  • Column Selection: A reverse-phase column (e.g., C18) is often a good starting point for non-polar to moderately polar aromatic compounds.

  • Mobile Phase Selection: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA), is typically employed.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance is used to monitor the elution.

General Purification Workflow:

G cluster_hplc General HPLC Purification Workflow Start Crude Sample Dissolution Dissolve in Mobile Phase Component Start->Dissolution Injection Inject onto Preparative HPLC Column Dissolution->Injection Elution Gradient Elution Injection->Elution Fraction_Collection Collect Fractions based on UV Detection Elution->Fraction_Collection Purity_Check Analyze Fractions (Analytical HPLC or TLC) Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Solvent_Removal Remove Solvent (Rotary Evaporation) Pooling->Solvent_Removal Product Pure Compound Solvent_Removal->Product

Caption: A generalized workflow for the purification of an organic compound using preparative HPLC.

Signaling Pathways and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield any specific information on the involvement of this compound in any biological signaling pathways. Furthermore, apart from a general suggestion of potential antimicrobial properties, there is a lack of published data on its biological activity. This suggests that the compound has not been a primary focus of research in the fields of pharmacology or drug development to date. Professionals interested in the biological effects of this molecule would likely need to undertake foundational in vitro and in vivo studies.

Conclusion

This compound is a valuable chemical intermediate, particularly for the synthesis of materials used in organic electronics. Its well-defined structure and chemical handles (bromine atoms) allow for its incorporation into more complex molecular architectures. While its physical and basic chemical properties are documented, detailed experimental protocols for its synthesis and purification are not widely published. Crucially for drug development professionals, there is a significant gap in the understanding of its biological activity and its potential interactions with cellular signaling pathways. Future research in these areas would be necessary to explore any potential therapeutic applications of this compound or its derivatives.

References

molecular structure and formula of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,7-Dibromotriphenylene, a key intermediate in materials science and a potential building block for complex organic molecules. This guide covers its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of organic electronics and its potential, though less explored, applications in medicinal chemistry.

Molecular Structure and Formula

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid, planar triphenylene core with two bromine atoms substituted at the 2 and 7 positions. This symmetric substitution pattern influences its electronic properties and crystalline packing, making it a valuable component in materials science.

The molecular structure is represented by the following identifiers:

  • Molecular Formula: C₁₈H₁₀Br₂

  • SMILES: c1ccc2c(c1)c3cc(ccc3c4c2cc(cc4)Br)Br

  • InChI Key: BPGPBYGXGRDFQG-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The properties of this compound make it suitable for use in high-temperature applications and as a precursor for conjugated polymers.[1] Quantitative data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 386.08 g/mol
CAS Number 888041-37-0[1]
Appearance White to light yellow powder/crystal[1]
Melting Point 230-234 °C or 311-313 °C (values vary by supplier)[1]
Boiling Point (Predicted) 526.8 ± 23.0 °C
Density (Predicted) 1.722 ± 0.06 g/cm³
Solubility Insoluble in water; soluble in organic solvents like chloroform, toluene.[1]

Table 2: Predicted Spectroscopic Data for this compound

Note: Experimental spectroscopic data is not consistently available in the literature. The following are predicted values based on computational models and serve as a reference for characterization.

SpectrumPredicted Chemical Shifts (δ, ppm)
¹H NMR Due to the molecule's symmetry, three distinct signals are expected in the aromatic region (approx. 7.5-8.8 ppm): a singlet for the protons at positions 1 and 8, a doublet for the protons at positions 3, 6, 9, and 12, and another doublet for the protons at positions 4, 5, 10, and 11. The protons adjacent to the bromine atoms would be shifted accordingly.
¹³C NMR Multiple signals are expected in the aromatic region (approx. 120-135 ppm). The carbons directly bonded to bromine (C2, C7) would appear in a distinct region (approx. 121 ppm), while the quaternary carbons at the ring junctions would also have characteristic shifts.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the triphenylene core, followed by its selective bromination.

Protocol 1: Synthesis of Triphenylene Core

A common method for synthesizing the triphenylene core is the oxidative trimerization of o-phenylene precursors or the cyclotrimerization of benzyne.[2]

Materials:

  • o-Bromoiodobenzene

  • Lithium metal

  • Dry diethyl ether

  • Benzene

  • Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add dry diethyl ether and clean lithium metal shavings.

  • Slowly add a solution of o-bromoiodobenzene in dry diethyl ether to the flask while maintaining a gentle reflux. The formation of o-bromophenyl lithium will be indicated by the consumption of lithium and a change in the solution's appearance.

  • After the formation of the organolithium reagent is complete, add dry benzene to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, then gently reflux to drive the trimerization reaction to completion.

  • Cool the reaction mixture to room temperature and cautiously quench with a dilute HCl solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by steam distillation to remove biphenyl impurities, followed by recrystallization or column chromatography to yield pure triphenylene.[2]

Protocol 2: Bromination of Triphenylene

The selective bromination at the 2 and 7 positions is achieved via electrophilic aromatic substitution.

Materials:

  • Triphenylene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., dichloromethane, carbon tetrachloride)

  • An iron catalyst (e.g., FeBr₃) if using Br₂

Procedure:

  • Dissolve the synthesized triphenylene in a suitable anhydrous solvent in a reaction flask protected from light.

  • If using liquid bromine, add a catalytic amount of FeBr₃.

  • Slowly add N-Bromosuccinimide (2.0 equivalents) or a solution of Br₂ (2.0 equivalents) in the same solvent to the flask at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Applications in Research and Development

Materials Science and Organic Electronics

The primary application of this compound is as a key building block for organic electronic materials.[1][3] Its rigid and planar structure facilitates π-π stacking, which is crucial for efficient charge transport. The bromine atoms serve as reactive sites for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This allows for the synthesis of:

  • Host Materials for OLEDs: By coupling with electron-donating or electron-accepting moieties, its electronic properties can be tuned for use in the emissive layers of Organic Light-Emitting Diodes (OLEDs).[5]

  • Hole-Transporting Materials (HTMs): Its inherent electron-rich nature makes it a good scaffold for developing materials used in the hole-transporting layers of OLEDs and organic photovoltaics (OPVs).

  • Conjugated Polymers: It can be used as a monomer in polymerization reactions to create polymers with specific optoelectronic properties for applications in organic field-effect transistors (OFETs).[3]

The following diagram illustrates a typical workflow for using this compound as a precursor in a Suzuki-Miyaura cross-coupling reaction to synthesize more complex, π-extended systems for materials science applications.

G cluster_inputs Reactants & Catalysts start_end start_end reagent reagent condition condition process process product product start Start dibromo This compound (Starting Material) reaction Suzuki-Miyaura Cross-Coupling Reaction dibromo->reaction boronic Arylboronic Acid / Ester (Coupling Partner) boronic->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction purification Workup & Purification (Chromatography) reaction->purification Reaction Mixture final_product 2,7-Diaryl-triphenylene (π-Extended System) purification->final_product Purified Product end Characterization & Device Fabrication final_product->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Thermal Stability of 2,7-Dibromotriphenylene

This technical guide provides a comprehensive overview of the solubility and thermal stability of this compound (CAS No. 888041-37-0), a polycyclic aromatic hydrocarbon (PAH) of significant interest in the fields of organic electronics and pharmaceutical synthesis. This document collates available data, presents experimental protocols, and offers visual workflows to aid in the research and development of materials and compounds based on this triphenylene derivative.

Core Properties of this compound

This compound is a planar, highly symmetric PAH consisting of four fused benzene rings with bromine atoms substituted at the 2 and 7 positions.[1] It typically appears as a white to light yellow crystalline powder.[2][3] Its rigid, disc-like structure and π-conjugated system are foundational to its applications in forming ordered columnar mesophases, which are valuable in organic electronics.[1]

Solubility Profile

As a nonpolar and lipophilic compound, the solubility of this compound is characteristic of many polycyclic aromatic hydrocarbons.[4] It is insoluble in water but demonstrates solubility in various common organic solvents.[2] This solubility is critical for its use in solution-based synthesis and processing for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Table 1: Qualitative and Quantitative Solubility Data for this compound

SolventSolubilityNotes
WaterInsolubleAs expected for a nonpolar PAH.[2]
ChloroformSolubleA common solvent for PAHs.[2]
BenzeneSoluble[2]
TolueneSolubleUsed as a reaction solvent in syntheses involving this compound.[2][5]
Tetrahydrofuran (THF)SolubleUsed as a co-solvent in synthetic procedures.[5][6]

Thermal Stability Analysis

This compound is noted for its high thermal stability, which allows it to withstand high temperatures without significant decomposition, a crucial property for its application in electronic devices and as a potential flame retardant.[2] There is some variance in the reported melting point, which may be due to differences in purity or analytical methodology.

Table 2: Thermal Properties of this compound

PropertyValueSource
Melting Point311-313 °CNingbo Inno Pharmchem Co., Ltd.[2]
Melting Point230.0 to 234.0 °CTokyo Chemical Industry (TCI)[7]
Molecular Weight386.09 g/mol [3]
Molecular FormulaC₁₈H₁₀Br₂[3]

Experimental Protocols

Detailed experimental procedures for the quantitative analysis of solubility and thermal stability are essential for reproducible research. The following sections outline standard methodologies.

Protocol for Solubility Determination

A common method for determining the solubility of a compound like this compound is the isothermal saturation method.

  • Preparation : A known excess amount of crystalline this compound is added to a sealed vial containing a precise volume of the desired solvent (e.g., chloroform, toluene).

  • Equilibration : The vial is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling : After equilibration, the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.2 µm PTFE) to remove any undissolved solid.

  • Analysis : The concentration of this compound in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a calibration curve prepared with known concentrations.

  • Calculation : The solubility is then expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Protocol for Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to measure the thermal stability of a material by monitoring the change in mass as a function of temperature.[8][9]

  • Sample Preparation : A small, precise amount of this compound (typically 5-10 mg) is weighed into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup : The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program : The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

  • Data Collection : The instrument continuously records the sample's mass as the temperature increases.

  • Data Analysis : The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. A derivative of this curve (DTG) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.

Visualizing Experimental and Logical Workflows

Diagrams are crucial for representing complex processes and relationships in a clear and concise manner.

experimental_workflow start Start: this compound Sample solubility_analysis Solubility Analysis start->solubility_analysis tga_analysis Thermal Stability (TGA) start->tga_analysis spectroscopic_analysis Spectroscopic Characterization (NMR, MS, UV-Vis) start->spectroscopic_analysis data_compilation Data Compilation & Table Generation solubility_analysis->data_compilation tga_analysis->data_compilation spectroscopic_analysis->data_compilation protocol_dev Protocol Development data_compilation->protocol_dev synthesis_application Application in Synthesis (e.g., OLED materials) data_compilation->synthesis_application end End: Comprehensive Profile protocol_dev->end device_fabrication Device Fabrication & Testing synthesis_application->device_fabrication device_fabrication->end

Caption: Characterization workflow for this compound.

Applications and Further Research

The favorable solubility and high thermal stability of this compound make it a valuable building block in materials science and medicinal chemistry.[2][10] It is utilized in the synthesis of hole-transporting materials for perovskite solar cells and as a precursor for creating graphene nanoribbons through on-surface synthesis.[5][11] Its antimicrobial properties also suggest potential for development in the pharmaceutical industry.[2] Further research should focus on obtaining more extensive quantitative solubility data across a wider range of organic solvents and temperatures, as well as detailed studies of its decomposition products and kinetics under various atmospheric conditions.

References

Spectroscopic Data and Characterization of 2,7-Dibromotriphenylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dibromotriphenylene (CAS No: 888041-37-0), a key intermediate in the synthesis of advanced organic materials. Due to the limited availability of specific experimental spectra in publicly accessible resources, this guide presents expected spectroscopic characteristics based on the compound's structure, alongside standardized experimental protocols for data acquisition.

Compound Information:

PropertyValueSource(s)
Chemical Formula C₁₈H₁₀Br₂[1][2]
Molecular Weight 386.08 g/mol [2]
Appearance White to light yellow powder/crystal[3]

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and typical spectroscopic values for similar aromatic compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 8.5 - 7.5Multiplet10HAromatic Protons

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 135 - 120Aromatic CHAromatic Carbons
~ 125 - 115Aromatic C-BrBromine-substituted Aromatic Carbons
~ 130 - 125Aromatic C-C (quaternary)Quaternary Aromatic Carbons

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibration
3100 - 3000MediumAromatic C-H Stretch
1600 - 1450Medium-StrongAromatic C=C Stretch
~ 880 - 800StrongC-H Out-of-plane Bending
~ 700 - 500Medium-StrongC-Br Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueRelative AbundanceFragment
384, 386, 388High[M]⁺ (Molecular Ion)
305, 307Medium[M-Br]⁺
226Medium[M-2Br]⁺
152.5, 153.5Low[M-Br]²⁺ (doubly charged)
113Low[M-2Br]²⁺ (doubly charged)

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for aromatic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the diamond crystal of the ATR accessory.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

  • Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer (or equivalent) with an electron ionization (EI) source.

  • Sample Introduction: A direct insertion probe (DIP) is used to introduce the solid sample into the ion source.

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 250 °C

    • Mass Range: m/z 50 - 500

  • Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Characterization of this compound cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Structural Elucidation IR IR Purification->IR Functional Group ID MS MS Purification->MS Molecular Weight & Formula Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity_Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Navigating the Void: A Technical Guide to the Synthesis and Crystallographic Analysis of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) utilized in the development of organic electronics and functional materials. Among these, 2,7-Dibromotriphenylene serves as a critical building block for creating more complex molecular architectures. Despite its importance, a detailed public record of its single-crystal X-ray structure is conspicuously absent from the scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive overview of this compound, including its known properties, a detailed experimental protocol for its synthesis, and a proposed workflow for its crystallographic analysis. Furthermore, this document explores the anticipated intermolecular interactions that would govern its crystal packing, offering a predictive framework for researchers in the field.

Introduction

This compound is a brominated polycyclic aromatic hydrocarbon with significant potential in materials science, particularly in the synthesis of conjugated polymers for optoelectronic applications.[1] The bromine substituents provide reactive sites for further functionalization through cross-coupling reactions, allowing for the tuning of its electronic and photophysical properties. While commercial suppliers provide basic physicochemical data, a comprehensive understanding of its solid-state structure, which is crucial for predicting material properties and designing new derivatives, is hampered by the lack of a publicly available crystal structure. This guide provides a foundational resource for researchers, detailing a reliable synthetic route and a complete methodology for determining its crystal structure, thereby enabling further exploration of this versatile molecule.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₀Br₂[1]
Molecular Weight 386.08 g/mol [1]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 230-234 °C[3]
Solubility Insoluble in water; soluble in chloroform, benzene, toluene[2]
Purity (typical) >98.0% (GC)[3]
CAS Number 888041-37-0[2]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and the subsequent determination of its crystal structure.

Synthesis of this compound

This protocol is based on established methods for the bromination of polycyclic aromatic hydrocarbons.

Materials:

  • Triphenylene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylene (1.0 eq) in anhydrous DMF.

  • Bromination: Add N-Bromosuccinimide (2.2 eq) to the solution in portions at room temperature. The reaction mixture is then heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield high-purity crystals suitable for analysis.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the standard procedure for determining the crystal structure of a small organic molecule.[4][5]

Materials and Equipment:

  • High-quality single crystals of this compound (ideally 30-300 microns in size)[4]

  • Single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector[6]

  • Cryostat for low-temperature data collection (e.g., 100 K)

  • Goniometer head and mounting loops

  • Crystallographic software for data collection, processing, and structure solution/refinement (e.g., SHELX, Olex2)

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, defect-free single crystal. Mount the crystal on a loop (e.g., a MiTeGen loop) with a small amount of cryoprotectant oil.[6]

  • Data Collection: Mount the crystal on the goniometer head of the diffractometer and cool it to the desired temperature (typically 100 K to minimize thermal vibrations). Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

  • Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization and absorption. The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Analysis: The final refined structure is validated using tools like CHECKCIF. The output includes atomic coordinates, bond lengths, bond angles, and crystallographic information files (CIF).

Predicted Intermolecular Interactions and Crystal Packing

In the absence of an experimentally determined structure, the principles of crystal engineering can be used to predict the dominant intermolecular interactions in the crystal lattice of this compound.

  • π-π Stacking: As a large, planar aromatic system, triphenylene derivatives are expected to exhibit significant π-π stacking interactions.[7] These interactions, driven by van der Waals forces, will likely lead to columnar or herringbone packing motifs.

  • Halogen Bonding (Br···Br Interactions): The bromine atoms on the triphenylene core are capable of forming halogen bonds.[8] These are attractive, non-covalent interactions where the electropositive region on one bromine atom (the σ-hole) interacts with the electronegative equatorial region of another. These interactions can act as directional synthons, influencing the overall crystal packing.

  • C-H···π and C-H···Br Interactions: Weaker hydrogen bonding interactions between the hydrogen atoms of one molecule and the π-system or bromine atoms of a neighboring molecule are also likely to contribute to the stability of the crystal lattice.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the predicted intermolecular interactions.

experimental_workflow Experimental Workflow for this compound Analysis cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start Triphenylene + NBS reaction Bromination in DMF start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification recrystallization Recrystallization purification->recrystallization product Pure this compound Crystals recrystallization->product mounting Crystal Mounting product->mounting Select Single Crystal data_collection X-ray Data Collection (100 K) mounting->data_collection data_processing Data Reduction & Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF) refinement->final_structure

Caption: Workflow from synthesis to crystal structure determination.

intermolecular_interactions Predicted Intermolecular Interactions in this compound Crystal cluster_packing mol1 Molecule A mol2 Molecule B mol1->mol2 π-π Stacking mol3 Molecule C mol1->mol3 C-H···π Interaction mol2->mol3 Br···Br Halogen Bonding

Caption: Hypothesized intermolecular forces in the solid state.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the necessary tools for its determination and a solid theoretical framework for understanding its solid-state behavior. The provided synthetic and crystallographic protocols are robust and based on well-established methodologies. The predictive analysis of its intermolecular interactions suggests a packing structure governed by a combination of π-π stacking and halogen bonding. It is our hope that this guide will stimulate further research into this important molecule and lead to the eventual publication of its crystal structure, benefiting the broader scientific community in materials science and drug development.

References

Theoretical and Computational Elucidation of 2,7-Dibromotriphenylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) recognized for their unique electronic and photophysical properties, making them promising candidates in materials science and as scaffolds in medicinal chemistry. This technical guide provides a comprehensive theoretical and computational overview of a specific derivative, 2,7-Dibromotriphenylene. Due to the limited availability of specific experimental and computational data for this molecule in peer-reviewed literature, this report presents a representative computational study based on established theoretical methods. The following sections detail the molecule's optimized geometry, electronic properties, and predicted spectroscopic data, generated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Furthermore, a plausible synthetic protocol and a standard computational workflow are outlined. This guide aims to serve as a foundational resource for researchers interested in the computational exploration and potential applications of this compound and related brominated PAHs.

Introduction

Triphenylene is a highly symmetric, planar polycyclic aromatic hydrocarbon composed of four fused benzene rings. Its rigid structure and extended π-system endow it with interesting photophysical properties, including high quantum yields of fluorescence and phosphorescence. Chemical functionalization of the triphenylene core allows for the tuning of these properties, leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as molecular probes.

Bromination of the triphenylene skeleton at the 2 and 7 positions introduces heavy atoms that can influence intersystem crossing rates and provides reactive handles for further chemical modifications through cross-coupling reactions. Understanding the fundamental electronic and structural characteristics of this compound is crucial for designing novel materials and functional molecules. Computational chemistry offers a powerful and cost-effective avenue to predict these properties before embarking on extensive experimental synthesis and characterization.

This whitepaper details a representative in-silico investigation of this compound, providing predicted data on its geometry, electronic structure, and spectroscopy.

Computational Methodology

The theoretical data presented in this guide were derived from a standard computational chemistry workflow employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound was optimized to a local minimum on the potential energy surface using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311+G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Properties and Spectroscopic Simulation

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic excitation energy, was subsequently determined.

The ultraviolet-visible (UV-Vis) absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level of theory. The first 20 singlet excited states were calculated to generate a representative spectrum.

A general workflow for the computational study of polycyclic aromatic hydrocarbons is depicted below.

G cluster_0 Computational Workflow mol_build Molecular Structure Building (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) geom_opt->elec_prop Optimized Geometry td_dft Excited State Calculation (TD-DFT) geom_opt->td_dft Optimized Geometry data_analysis Data Analysis and Interpretation freq_calc->data_analysis Vibrational Modes elec_prop->data_analysis Electronic Data spec_sim Spectra Simulation (IR, Raman, UV-Vis) td_dft->spec_sim Excitation Energies & Oscillator Strengths spec_sim->data_analysis Simulated Spectra G Triphenylene Triphenylene Dinitrotriphenylene Dinitrotriphenylene Triphenylene->Dinitrotriphenylene HNO₃, Ac₂O Diaminotriphenylene Diaminotriphenylene Dinitrotriphenylene->Diaminotriphenylene Na₂S or SnCl₂/HCl Dibromotriphenylene Dibromotriphenylene Diaminotriphenylene->Dibromotriphenylene 1. NaNO₂, HBr 2. CuBr

In-Depth Technical Guide to the Health and Safety of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of 2,7-Dibromotriphenylene (CAS No. 888041-37-0). The following sections detail the known hazards, safe handling procedures, and emergency protocols to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data, it is not flammable but is a combustible solid.

GHS Classification:

  • Signal Word: Warning[1][2][3]

  • Pictogram:

    • GHS07: Exclamation Mark[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource(s)
CAS Number 888041-37-0[1][3][4]
Molecular Formula C₁₈H₁₀Br₂[3]
Molecular Weight 386.08 g/mol [3]
Appearance White to light yellow crystalline powder or crystal.[2][3][5]
Melting Point 230-234 °C or 311-313 °C[2][5]
Solubility Insoluble in water. Soluble in common organic solvents such as chloroform, benzene, and toluene.[5]
Purity >98.0% (GC)[2]

Note on Melting Point: There is a discrepancy in the reported melting point in the available literature. Researchers should verify the properties of their specific batch.

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are recommended for all laboratory work involving this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before commencing any new experimental work. The following PPE is the minimum requirement for handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Engineering Controls
  • Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.

Handling and Storage
  • Handling:

    • Avoid generating dust.

    • Use only non-sparking tools.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

    • Store away from incompatible materials and sources of ignition.

    • Recommended storage is under room temperature and away from light.[3]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Isolate: Isolate the spill area to prevent the spread of the chemical.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Visualized Workflows and Relationships

To aid in the practical application of this safety information, the following diagrams illustrate key workflows and logical relationships for handling this compound.

Hazard_Identification_and_Response Hazard Identification and Response Workflow for this compound cluster_identification Hazard Identification cluster_exposure Potential Exposure Routes cluster_response First Aid Response H315 H315: Skin Irritation Skin_Contact Skin_Contact H315->Skin_Contact H319 H319: Eye Irritation Eye_Contact Eye_Contact H319->Eye_Contact H335 H335: Respiratory Irritation Inhalation Inhalation H335->Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Lab_Handling_Workflow General Laboratory Handling Workflow for this compound Start Start Experiment Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Handle Weigh and Handle Solid Work_in_Hood->Weigh_and_Handle Experiment Perform Experiment Weigh_and_Handle->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Experiment Wash_Hands->End

References

Methodological & Application

Application Notes and Protocols for 2,7-Dibromotriphenylene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-Dibromotriphenylene as a versatile building block for the synthesis of high-performance organic electronic materials. Detailed protocols for the synthesis of a representative derivative and its application in an Organic Light-Emitting Diode (OLED) are provided to facilitate research and development in this field.

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by a rigid, planar triphenylene core functionalized with two bromine atoms. This unique structure imparts several desirable properties for applications in organic electronics, including high thermal stability, good charge transport characteristics, and the ability to be readily functionalized through cross-coupling reactions.[1][2] These attributes make it an excellent starting material for the synthesis of a wide range of organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).[1][3] The bromine substituents serve as versatile synthetic handles, allowing for the introduction of various functional groups to tune the material's electronic and physical properties.[2]

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are particularly promising as hole-transporting materials (HTMs) in OLEDs. The triphenylene core provides good hole mobility, while the functional groups attached at the 2 and 7 positions can be tailored to optimize the highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode.[2]

A key example is the synthesis of 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene, where the fluorenyl groups enhance solubility and film-forming properties, which are crucial for solution-processable device fabrication.

Experimental Protocols

Protocol 1: Synthesis of 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene via Suzuki Coupling

This protocol describes the synthesis of a fluorene-substituted triphenylene derivative from this compound using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (2.2 eq), and potassium carbonate (4.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed 4:1 mixture of toluene and ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to yield the pure 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product 2_7_Dibromotriphenylene This compound Reaction_Vessel Reaction Vessel (Toluene/Ethanol, K2CO3, Pd(PPh3)4, Reflux) 2_7_Dibromotriphenylene->Reaction_Vessel Fluorene_Boronic_Ester 2-(9,9-di-n-octylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorene_Boronic_Ester->Reaction_Vessel Extraction Extraction with Dichloromethane/Water Reaction_Vessel->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene Chromatography->Final_Product

Synthetic workflow for 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene.
Protocol 2: Fabrication of a Solution-Processed OLED

This protocol details the fabrication of a multilayer OLED using a solution-processed hole-transporting layer derived from this compound. The device architecture is ITO/PEDOT:PSS/HTL/Emissive Layer/ETL/LiF/Al.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Hole-Transporting Material (HTM): 2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene dissolved in chlorobenzene (10 mg/mL)

  • Emissive Material: Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • Electron-Transport Material (ETM): 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Deionized water, acetone, isopropyl alcohol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: a. Clean the ITO-coated glass substrates by sonicating in deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates in an oven at 120 °C for 15 minutes. c. Treat the ITO surface with UV-ozone for 15 minutes to improve the work function.

  • Hole-Injection Layer (HIL) Deposition: a. Spin-coat the PEDOT:PSS dispersion onto the ITO substrate at 4000 rpm for 40 seconds. b. Anneal the substrate at 150 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition: a. Spin-coat the HTM solution (2,7-bis(9,9-di-n-octylfluoren-2-yl)triphenylene in chlorobenzene) onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. b. Anneal the substrate at 120 °C for 20 minutes.

  • Deposition of Emissive and Electron-Transporting Layers: a. Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). b. Sequentially deposit a 20 nm thick layer of the emissive material (Alq₃). c. Deposit a 40 nm thick layer of the electron-transporting material (TPBi).

  • Cathode Deposition: a. Deposit a 1 nm thick layer of LiF. b. Deposit a 100 nm thick layer of Al to serve as the cathode.

Diagram of OLED Fabrication Workflow:

G cluster_substrate Substrate Preparation cluster_solution Solution Processing cluster_evaporation Thermal Evaporation ITO_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) PEDOT_PSS_Coating Spin-coat PEDOT:PSS ITO_Cleaning->PEDOT_PSS_Coating HTL_Coating Spin-coat HTL (Triphenylene Derivative) PEDOT_PSS_Coating->HTL_Coating Annealing Annealing HTL_Coating->Annealing EML_Deposition Deposit Emissive Layer (Alq3) Annealing->EML_Deposition ETL_Deposition Deposit Electron Transport Layer (TPBi) EML_Deposition->ETL_Deposition Cathode_Deposition Deposit Cathode (LiF/Al) ETL_Deposition->Cathode_Deposition

OLED fabrication workflow.

Quantitative Data

The performance of OLEDs fabricated with triphenylene-based hole-transporting materials can be compared with devices using standard materials. The following table summarizes the performance of an OLED using a fluorene-substituted triphenylene derivative as the HTM, similar to the one synthesized in Protocol 1.[2]

Device ArchitectureHTMTurn-on Voltage (V)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)
ITO/PEDOT:PSS/HTL/Alq₃/LiF/Al2M-DDF (a fluorene-based HTM)3.821,4124.78

Data is based on a similar fluorene-based hole-transporting material (2M-DDF) as a representative example of the performance achievable with this class of compounds.[2]

Signaling Pathway and Device Physics

In an OLED, the efficient injection and transport of charge carriers (holes and electrons) are crucial for high performance. The energy level alignment between the different layers dictates the efficiency of these processes.

Diagram of Energy Levels in the OLED:

G cluster_energy Energy Level Diagram cluster_homo HOMO cluster_lumo LUMO Anode Anode (ITO) HIL HIL (PEDOT:PSS) HTL HTL (Triphenylene Derivative) EML EML (Alq3) ETL ETL (TPBi) Cathode Cathode (LiF/Al) Anode_HOMO -4.7 eV HIL_HOMO -5.2 eV Anode_HOMO->HIL_HOMO Anode_HOMO->HIL_HOMO Hole Injection HTL_HOMO ~ -5.4 eV HIL_HOMO->HTL_HOMO HIL_HOMO->HTL_HOMO EML_HOMO -5.7 eV HTL_HOMO->EML_HOMO HTL_HOMO->EML_HOMO ETL_HOMO -6.2 eV EML_HOMO->ETL_HOMO Cathode_HOMO Anode_LUMO HIL_LUMO HTL_LUMO ~ -2.3 eV EML_LUMO -3.0 eV HTL_LUMO->EML_LUMO ETL_LUMO -2.7 eV EML_LUMO->ETL_LUMO ETL_LUMO->EML_LUMO Cathode_LUMO -4.3 eV ETL_LUMO->Cathode_LUMO Cathode_LUMO->ETL_LUMO Electron Injection

References

Application Notes and Protocols for 2,7-Dibromotriphenylene in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-Dibromotriphenylene as a foundational building block for the synthesis of high-performance organic semiconductor materials. The protocols detailed below are representative methodologies for the synthesis of a thiophene-functionalized triphenylene derivative and its subsequent integration into an Organic Field-Effect Transistor (OFET).

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon characterized by a rigid, planar triphenylene core functionalized with two bromine atoms. This molecular structure imparts several desirable properties for applications in organic electronics.[1] Its high thermal stability, inherent charge transport capabilities, and the presence of reactive bromine sites make it an excellent precursor for a variety of cross-coupling reactions, enabling the synthesis of advanced organic semiconductors.[1][2] These materials are integral to the development of next-generation electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1]

Key Properties of this compound:

PropertyValueReference
CAS Number 888041-37-0[1]
Molecular Formula C₁₈H₁₀Br₂[1]
Molecular Weight 386.08 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 311-313 °C[1]
Solubility Soluble in organic solvents like chloroform, benzene, and toluene; Insoluble in water.[1]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for the derivatization of this compound.[3][4][5] The following is a representative protocol for the synthesis of 2,7-bis(5-hexylthiophen-2-yl)triphenylene, a promising organic semiconductor.

Reaction Scheme:

Materials:

  • This compound

  • 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (4 equivalents)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 equivalents), and potassium carbonate (4 equivalents).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask.

  • Introduce a degassed solvent mixture of toluene, ethanol, and a 2M aqueous solution of potassium carbonate (typically in a 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water and extract the product with an organic solvent (e.g., toluene or chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure 2,7-bis(5-hexylthiophen-2-yl)triphenylene.

Characterization Data (Representative)

The following table summarizes the expected characterization data for a synthesized triphenylene-based organic semiconductor.

Characterization Technique Expected Results
¹H NMR Aromatic protons of the triphenylene core and thiophene rings, and aliphatic protons of the hexyl chains.
¹³C NMR Corresponding carbon signals for the aromatic and aliphatic regions of the molecule.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight of the product.
UV-Vis Spectroscopy (in solution) Absorption maxima (λ_max) in the range of 350-450 nm, indicative of the π-π* transitions of the conjugated system.
Photoluminescence (PL) Spectroscopy Emission maxima (λ_em) in the blue-green region of the visible spectrum.
Cyclic Voltammetry (CV) Reversible oxidation waves from which HOMO and LUMO energy levels can be estimated.

Application in Organic Field-Effect Transistors (OFETs)

The synthesized triphenylene derivative can be used as the active semiconductor layer in an OFET. A bottom-gate, top-contact (BGTC) device architecture is commonly employed.

OFET Fabrication Protocol:

  • Substrate Cleaning: Thoroughly clean a heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate dielectric) by sonication in a sequence of deionized water, acetone, and isopropanol.

  • Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the interface properties and promote ordered growth of the organic semiconductor.

  • Semiconductor Deposition: Dissolve the synthesized 2,7-bis(5-hexylthiophen-2-yl)triphenylene in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the semiconductor onto the OTS-treated substrate using spin-coating or drop-casting.

  • Annealing: Anneal the semiconductor film at a temperature optimized to improve crystallinity and molecular ordering (typically in the range of 100-150 °C) under an inert atmosphere.

  • Electrode Deposition: Deposit the source and drain electrodes (typically Gold) through a shadow mask onto the semiconductor layer via thermal evaporation.

OFET Performance Data (Representative)

The performance of the fabricated OFETs can be characterized using a semiconductor parameter analyzer in an inert atmosphere. The following table presents typical performance metrics for triphenylene-based organic semiconductors.

Parameter Representative Value
Hole Mobility (μ) 0.1 - 1.0 cm²/Vs
On/Off Current Ratio (I_on/I_off) > 10⁵
Threshold Voltage (V_th) -5 to -20 V

Visualizations

G cluster_synthesis Synthesis Workflow start This compound + Thiophene Boronic Ester reaction Suzuki-Miyaura Cross-Coupling start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification product 2,7-bis(thienyl)triphenylene Derivative purification->product G cluster_fabrication OFET Fabrication Workflow sub_clean Substrate Cleaning (Si/SiO₂) surf_treat Surface Treatment (OTS) sub_clean->surf_treat semi_dep Semiconductor Deposition (Spin-coating) surf_treat->semi_dep anneal Thermal Annealing semi_dep->anneal elec_dep Electrode Deposition (Au Source/Drain) anneal->elec_dep characterization Device Characterization elec_dep->characterization G cluster_relationship Structure-Property Relationship structure Molecular Structure Triphenylene Core (Rigidity, Planarity) Thiophene Units (π-conjugation) Alkyl Chains (Solubility, Packing) properties Material Properties High Thermal Stability Optimized HOMO/LUMO Levels Good Film Morphology structure:f1->properties:f1 structure:f2->properties:f2 structure:f3->properties:f3 performance Device Performance High Charge Carrier Mobility High On/Off Ratio Good Air Stability properties:f1->performance:f3 properties:f2->performance:f1 properties:f3->performance:f1 properties:f2->performance:f2

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling reaction of 2,7-Dibromotriphenylene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2,7-diaryl triphenylene derivatives, which are valuable scaffolds in materials science and drug discovery due to their unique photophysical and electronic properties, as well as their potential biological activities.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] This reaction is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] Key components of the reaction include a palladium catalyst, a base, and a suitable solvent system. The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Applications in Materials Science and Drug Development

Triphenylene and its derivatives are known for their discotic liquid crystalline properties and their applications in organic electronics.[2] Functionalization at the 2 and 7 positions allows for the tuning of their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. In the realm of drug development, the triphenylene core can be found in molecules with potential therapeutic applications, and the ability to introduce diverse aryl groups via Suzuki coupling allows for the exploration of structure-activity relationships.

Experimental Protocols

While specific literature on the Suzuki coupling of this compound is not abundant, successful protocols can be adapted from similar reactions with other dibromoaryl compounds. Below are generalized and specific protocols that can serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Double Cross-Coupling

This protocol is adapted from procedures used for other dibromoaryl compounds and provides a robust starting point for the reaction with this compound.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 4 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water (4:1) or Toluene/Ethanol (2:1))

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (2.5 equivalents), and the base (4 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (5 mol%) to the flask.

  • Add the degassed solvent system to the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 18 to 48 hours.[3][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the mixture and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[4]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of various dibromoaryl compounds, which can be used as a reference for optimizing the reaction with this compound.

Table 1: Reaction Conditions for Suzuki Coupling of Dibromoarenes

DibromoareneArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-2260[3]
2,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-Good[5]
5-Bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane--70[3]
2,7-Diiodobenzodithiophene(3,5-Dimethylphenyl)ethynylboronic acidPd₂(dba)₃ (4) / SPhos (8)Cs₂CO₃ (4)THF/H₂O (10:1)802478[6]
5-Bromo-N-methyl-3-nitropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol (2:1)--35[4]

Visualizations

Logical Workflow for Suzuki Coupling Reaction

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic Acid Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (80-110°C) solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Extraction with Organic Solvent monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated 2,7-Diaryl Triphenylene purification->product

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl [R²-B(OR)₂(Base)]⁻ Transmetal Transmetalation Base Base Boronate R²-B(OR)₂ ActivatedBoronate [R²-B(OR)₂(Base)]⁻ Boronate->ActivatedBoronate Base PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 2,7-Dibromotriphenylene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polymers based on the 2,7-Dibromotriphenylene monomer. Triphenylene-based polymers are a class of conjugated polymers that are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their excellent thermal stability and charge-transporting properties.[1] This guide covers the primary synthetic routes, including Yamamoto and Suzuki cross-coupling polymerizations, and provides protocols for polymer synthesis and characterization.

Overview of Synthetic Pathways

The synthesis of this compound-based polymers typically proceeds via two main cross-coupling strategies: Yamamoto coupling for homopolymerization and Suzuki coupling for the formation of copolymers. The choice of method depends on the desired polymer structure and properties.

A general overview of these synthetic pathways is presented below.

Synthesis_Pathways Monomer This compound Yamamoto Yamamoto Coupling (Ni(0) catalyst) Monomer->Yamamoto Suzuki Suzuki Coupling (Pd catalyst) Monomer->Suzuki Homopolymer Poly(2,7-triphenylene) Yamamoto->Homopolymer Copolymer Poly(2,7-triphenylene-co-arylene) Suzuki->Copolymer Comonomer Diboronic Acid / Ester (e.g., 1,4-phenylenediboronic acid) Comonomer->Suzuki

Caption: Synthetic routes to this compound-based polymers.

Synthesis of the this compound Monomer

While this compound is commercially available, its synthesis can be achieved through various methods, often involving the cyclotrimerization of a suitably substituted benzene derivative. One common approach is the nickel-mediated Yamamoto coupling of o-dibromoarenes.[2][3]

Note: A detailed, reproducible experimental protocol for the synthesis of this compound from readily available starting materials is not extensively reported in the literature. The following is a generalized procedure adapted from the synthesis of substituted triphenylenes.

General Protocol: Nickel-Mediated Cyclotrimerization
  • Reaction Setup: In a glovebox, a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 2,2'-bipyridine (bpy), and anhydrous N,N-dimethylformamide (DMF).

  • Monomer Addition: The corresponding substituted 1,2-dibromobenzene derivative is added to the stirred solution.

  • Reaction: The mixture is heated to 80 °C and stirred for 24-48 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a solution of hydrochloric acid in methanol. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed sequentially with water, methanol, and acetone, and then purified by column chromatography or recrystallization to yield the substituted triphenylene.

Polymerization Protocols

Yamamoto Homopolymerization of this compound

Yamamoto coupling is an effective method for the homopolymerization of dihaloaromatic compounds to form poly(arylene)s. This reaction utilizes a nickel(0) catalyst, typically generated in situ, to couple the monomer units.

Yamamoto_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Ni(COD)₂ 2,2'-Bipyridine (bpy) COD Anhydrous DMF Setup Combine reagents in a Schlenk flask under N₂ Reagents->Setup Heating Heat at 80 °C for 48 h Setup->Heating Precipitation Precipitate in acidified methanol Heating->Precipitation Filtration Collect solid by filtration Precipitation->Filtration Washing Wash with methanol, acetone, and water Filtration->Washing Drying Dry under vacuum Washing->Drying Characterization Characterization Drying->Characterization Poly(2,7-triphenylene) Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Aromatic Diboronic Acid Pd(PPh₃)₄ K₂CO₃ or Cs₂CO₃ Toluene/Water Setup Combine reagents in a Schlenk flask Reagents->Setup Degas Degas the mixture (e.g., Ar bubbling) Setup->Degas Heating Heat at 90-100 °C for 48-72 h Degas->Heating Precipitation Precipitate in methanol Heating->Precipitation Filtration Collect solid by filtration Precipitation->Filtration Washing Wash with water and methanol Filtration->Washing Drying Dry under vacuum Washing->Drying Characterization Characterization Drying->Characterization Copolymer OFET_Fabrication Solution Dissolve polymer in a suitable solvent (e.g., chloroform, chlorobenzene) SpinCoat Spin-coat polymer solution onto substrate Solution->SpinCoat Substrate Prepare substrate (e.g., Si/SiO₂ with Au source/drain electrodes) Substrate->SpinCoat Anneal Anneal the film SpinCoat->Anneal Characterize Characterize device (mobility, on/off ratio) Anneal->Characterize

References

The Pivotal Role of 2,7-Dibromotriphenylene in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,7-Dibromotriphenylene is emerging as a critical building block for the synthesis of high-performance materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Its rigid, discotic triphenylene core provides excellent thermal stability and charge-transporting properties, making its derivatives promising candidates for next-generation electronic devices. This application note provides a comprehensive overview of the use of this compound in OLEDs and OFETs, including detailed synthesis protocols for key derivatives and standardized fabrication methods for device characterization.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are versatile materials for OLEDs, functioning as emissive layers, host materials, and hole-transport layers. The functionalization at the 2 and 7 positions allows for the tuning of optoelectronic properties, such as emission color, quantum efficiency, and charge carrier mobility.

A notable application is in the development of deep-blue fluorescent emitters, a critical component for full-color displays and white lighting. For instance, carbazole-based derivatives synthesized from precursors similar in structure to functionalized this compound have demonstrated impressive performance.

Quantitative Data for a High-Performance Deep-Blue OLED
ParameterValue
Emitting Material Cz-SBDPI (A phenanthroimidazole derivative with a carbazole moiety)
Maximum Brightness (L) 12,984 cd/m²[1]
Current Efficiency (ηc) 5.9 cd/A[1]
Power Efficiency (ηp) 5.7 lm/W[1]
External Quantum Efficiency (ηex) 6.2%[1]
CIE Coordinates (0.15, 0.06)[1]

Note: The data presented is for a high-performance deep-blue OLED with a structure analogous to what could be achieved with derivatives of this compound.

Experimental Protocols for OLEDs

Protocol 1: Synthesis of a 2,7-Disubstituted Triphenylene Derivative via Suzuki Coupling

This protocol describes a general method for the synthesis of 2,7-diaryl-triphenylene derivatives from this compound using a Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., pyrene-1-boronic acid, 9-carbazoleboronic acid) (2.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (4 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (2.2 equivalents), and potassium carbonate (4 equivalents).

  • Add a 3:1 mixture of toluene and ethanol.

  • De-gas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-diaryl-triphenylene derivative.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a typical multilayer OLED device by thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., 2-TNATA)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (e.g., a 2,7-disubstituted triphenylene derivative)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic and inorganic layers in the following order and typical thicknesses:

    • HIL: 2-TNATA (60 nm)

    • HTL: NPB (15 nm)

    • EML: 2,7-disubstituted triphenylene derivative (35 nm)

    • ETL: TPBi (30 nm)

    • EIL: LiF (1 nm)

    • Cathode: Al (100-200 nm)

  • Maintain a deposition rate of 1-2 Å/s for organic layers and 5-10 Å/s for the metal cathode.

  • Encapsulation: Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) Plasma_Treatment UV-Ozone or O₂ Plasma Treatment ITO_Cleaning->Plasma_Treatment HIL Hole Injection Layer (HIL) e.g., 2-TNATA Plasma_Treatment->HIL HTL Hole Transport Layer (HTL) e.g., NPB HIL->HTL EML Emissive Layer (EML) e.g., 2,7-disubstituted triphenylene HTL->EML ETL Electron Transport Layer (ETL) e.g., TPBi EML->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Cathode Deposition e.g., Al EIL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Workflow for OLED Fabrication.

Application in Organic Field-Effect Transistors (OFETs)

The discotic nature of the triphenylene core facilitates π-π stacking in the solid state, which is advantageous for charge transport in OFETs. By introducing appropriate side chains at the 2 and 7 positions of the triphenylene core, the processability and molecular packing can be controlled to optimize device performance. While specific data for OFETs based on this compound derivatives is limited in publicly available literature, the general class of triphenylene-based semiconductors has shown promise.

Expected Performance of Triphenylene-Based OFETs
ParameterExpected Range
Hole Mobility (μ) 10⁻³ - 10⁻¹ cm²/Vs
On/Off Ratio > 10⁵
Threshold Voltage (Vth) 0 to -20 V

Note: These are typical performance ranges for solution-processed or vacuum-deposited p-type OFETs based on various discotic liquid crystalline materials, including triphenylene derivatives.

Experimental Protocols for OFETs

Protocol 3: Synthesis of a 2,7-Dialkyltriphenylene Derivative

This protocol provides a general route for synthesizing solution-processable 2,7-dialkyltriphenylene derivatives, which can be adapted from 2,7-dihydroxytriphenylene, obtainable from this compound.

Materials:

  • 2,7-Dihydroxytriphenylene

  • Alkyl bromide (e.g., 1-bromooctane) (2.5 equivalents)

  • Potassium carbonate (K₂CO₃) (5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 2,7-dihydroxytriphenylene (1 equivalent) and potassium carbonate (5 equivalents) in DMF in a round-bottom flask.

  • Add the alkyl bromide (2.5 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the 2,7-dialkoxytriphenylene.

Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a standard OFET architecture for characterizing the performance of a new semiconductor.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • 2,7-disubstituted triphenylene derivative (semiconductor)

  • Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Spin coater

  • Thermal evaporator with a shadow mask

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).

  • Semiconductor Deposition:

    • Solution Processing: Dissolve the 2,7-disubstituted triphenylene derivative in a suitable organic solvent. Spin-coat the solution onto the SiO₂ surface to form a thin film. Anneal the film at an optimized temperature to improve crystallinity.

    • Vacuum Deposition: Alternatively, deposit a thin film of the semiconductor onto the substrate by thermal evaporation in a high-vacuum chamber.

  • Electrode Deposition: Using a shadow mask to define the channel length and width, thermally evaporate gold (Au) to form the source and drain electrodes on top of the semiconductor film. A typical thickness for the electrodes is 50 nm.

  • Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a probe station under an inert atmosphere.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_semiconductor Semiconductor Deposition cluster_electrodes Electrode Formation cluster_final Final Step Substrate n-doped Si/SiO₂ Wafer Cleaning Substrate Cleaning (Acetone, IPA) Substrate->Cleaning Deposition Spin Coating or Vacuum Deposition of 2,7-disubstituted triphenylene Cleaning->Deposition Annealing Thermal Annealing Deposition->Annealing Evaporation Thermal Evaporation of Au Source/Drain Electrodes (with Shadow Mask) Annealing->Evaporation Characterization Electrical Characterization Evaporation->Characterization

Workflow for OFET Fabrication.

Conclusion

This compound serves as a valuable and versatile platform for the development of advanced materials for organic electronics. Through straightforward synthetic modifications, a wide range of derivatives can be accessed with tailored properties for high-performance OLEDs and OFETs. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the potential of this promising class of materials. Further research into novel derivatives and device optimization is expected to unlock even greater performance and lead to their integration into commercial applications.

References

Application Notes and Protocols for the Polymerization of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-Dibromotriphenylene as a monomer in the synthesis of polytriphenylene-based materials. Detailed protocols for common polymerization methods are provided, along with potential applications in organic electronics and as a platform for drug delivery systems.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon characterized by a rigid, planar triphenylene core with bromine substituents. This molecular structure imparts significant thermal stability and unique optoelectronic properties, making it a valuable building block for advanced materials.[1] Polymers derived from this monomer are of interest for their potential use as organic semiconductors and in the development of novel drug delivery platforms.[1][2]

Key Properties of this compound:

PropertyValueReference
CAS Number 888041-37-0[1]
Molecular Weight 439.15 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 311-313 °C[1]
Solubility Insoluble in water; soluble in organic solvents like chloroform, benzene, and toluene.[1]

Polymerization of this compound

This compound can be polymerized via common cross-coupling reactions to form poly(2,7-triphenylene). The two primary methods, Yamamoto and Suzuki-Miyaura coupling, are detailed below. These methods allow for the synthesis of linear conjugated polymers.

Yamamoto Homocoupling

Yamamoto coupling is a dehalogenative polycondensation reaction that utilizes a nickel(0) complex to couple aryl halides.[3][4] This method is effective for the synthesis of conjugated polymers from dibromoaromatic compounds.[3]

Yamamoto_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization monomer This compound react Heat to 80°C under Inert Atmosphere monomer->react ni_complex Ni(COD)₂ + bpy ni_complex->react solvent Anhydrous DMF/Toluene solvent->react precipitate Precipitate in Methanol react->precipitate Cool to RT wash Wash with HCl, EDTA, H₂O precipitate->wash soxhlet Soxhlet Extraction wash->soxhlet dry Dry under Vacuum soxhlet->dry analysis GPC, NMR, UV-Vis dry->analysis

Experimental workflow for Yamamoto polymerization.

Protocol: Yamamoto Polymerization of this compound

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Methanol

  • Hydrochloric Acid (HCl), 1M

  • EDTA solution

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add Ni(COD)₂ (1.2 eq) and 2,2'-bipyridine (1.2 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a mixture of anhydrous DMF and toluene (e.g., 2:1 v/v) via a cannula. Stir the mixture at 80°C until a dark-colored solution forms, indicating the formation of the active Ni(0) complex.

  • Monomer Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Polymerization: Stir the reaction mixture at 80°C for 24-48 hours under an inert atmosphere. The polymer may precipitate as the reaction proceeds.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the crude polymer. To remove the nickel catalyst, wash the polymer sequentially with hot 1M HCl, water, an EDTA solution, and finally with water until the filtrate is neutral.

  • Final Purification: Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., chloroform or THF) to remove oligomers and impurities.

  • Drying: Dry the purified polymer under vacuum at 60°C overnight.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and a boronic acid or ester.[5] For polymerization, this compound is reacted with a diboronic acid or its ester derivative. This method offers excellent functional group tolerance.[6]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization monomer1 This compound react Heat to 90°C under Inert Atmosphere monomer1->react monomer2 Diboronic Acid/Ester monomer2->react catalyst Pd Catalyst + Ligand catalyst->react base Base (e.g., K₂CO₃) base->react solvent Solvent (e.g., Toluene/H₂O) solvent->react cool Cool and Separate Phases react->cool extract Extract Aqueous Phase cool->extract precipitate Precipitate in Methanol extract->precipitate purify Purify by Chromatography/Soxhlet precipitate->purify dry Dry under Vacuum purify->dry analysis GPC, NMR, UV-Vis dry->analysis

Experimental workflow for Suzuki polymerization.

Protocol: Suzuki Polymerization of this compound

Materials:

  • This compound

  • 1,4-Benzenediboronic acid bis(pinacol) ester (or other diboronic ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Deionized Water

  • Aliquot 336 (phase-transfer catalyst, optional)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the diboronic ester comonomer (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3-4 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed toluene and a degassed aqueous solution of the base (or water if using a solid base). Add a phase-transfer catalyst like Aliquot 336 if needed.

  • Polymerization: Heat the mixture to 90-100°C and stir vigorously for 24-72 hours under an inert atmosphere.

  • End-capping: To control the molecular weight and terminate the chain ends, small amounts of a monofunctional aryl halide (e.g., bromobenzene) and a monofunctional boronic acid (e.g., phenylboronic acid) can be added towards the end of the reaction.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene or chloroform.

  • Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. Concentrate the solution and precipitate the polymer by adding it to a large volume of methanol.

  • Final Purification: The polymer can be further purified by column chromatography or Soxhlet extraction.

  • Drying: Dry the purified polymer under vacuum at 60°C.

Characterization and Expected Data

The resulting polymers should be characterized to determine their molecular weight, structure, and purity. Below is a table of expected data for poly(2,7-triphenylene) synthesized by these methods. Note: These are representative values, and actual results may vary based on specific reaction conditions.

Polymerization MethodExpected Mn (kDa)Expected Mw (kDa)Expected PDI (Mw/Mn)Expected Yield (%)
Yamamoto Coupling 8 - 2015 - 451.8 - 2.570 - 90
Suzuki Coupling 10 - 3020 - 702.0 - 3.080 - 95

Characterization Techniques:

  • Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and purity.

  • UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.[2]

Application in Drug Development: Porous Polytriphenylene for Drug Delivery

The rigid structure of the triphenylene unit can be exploited to create porous organic polymers (POPs) with high surface areas, suitable for use as drug delivery vehicles.[1][5] Porous microspheres and polymers offer excellent adsorption capabilities for therapeutic agents.[8][9] A potential route to such materials is through the synthesis of a cross-linked network polymer.

Drug_Delivery_Concept cluster_synthesis Synthesis of Porous Polymer cluster_loading Drug Loading cluster_release Drug Release monomer_A This compound polymerization Suzuki or Sonogashira Polymerization monomer_A->polymerization monomer_B Tetrafunctional Cross-linker (e.g., tetrakis(4-ethynylphenyl)methane) monomer_B->polymerization pop Porous Organic Polymer (POP) with Triphenylene units polymerization->pop loading Adsorption into Pores pop->loading drug Drug Molecule drug->loading release Controlled Release (pH, temp, etc.) loading->release target Target Site release->target

Conceptual workflow for porous polytriphenylene in drug delivery.

Protocol: Synthesis of a Porous Polytriphenylene Network via Suzuki Coupling

This protocol describes a hypothetical synthesis of a cross-linked porous polymer network using this compound and a tetra-functional boronic ester cross-linker.

Materials:

  • This compound

  • Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane

  • [Pd₂(dba)₃] as a catalyst precursor

  • SPhos as a ligand

  • Potassium phosphate (K₃PO₄)

  • Dioxane and Water (degassed)

Procedure:

  • Monomer Preparation: In a Schlenk tube, add this compound (2.0 eq) and the tetrakis-boronic ester cross-linker (1.0 eq).

  • Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand.

  • Reaction Setup: Add the base (K₃PO₄) to the monomer mixture. Evacuate and backfill the tube with argon.

  • Solvent and Catalyst Addition: Add degassed dioxane and water, followed by the catalyst solution via syringe.

  • Polymerization: Heat the reaction mixture at 100-120°C for 48-72 hours. A solid precipitate will form.

  • Workup and Purification: Cool the reaction. Filter the solid polymer and wash extensively with water, methanol, THF, and chloroform to remove unreacted monomers, catalyst residues, and oligomers.

  • Activation: Dry the polymer and then activate it by heating under high vacuum to remove any trapped solvent from the pores.

  • Characterization: The porosity of the resulting polymer can be characterized by BET (Brunauer-Emmett-Teller) analysis to determine the surface area and pore size distribution.

This porous material could then be investigated for its capacity to load and release drug molecules, potentially offering a new platform for controlled drug delivery applications.

References

Application Notes and Protocols for the Sonogashira Coupling of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] Triphenylene and its derivatives are an important class of polycyclic aromatic hydrocarbons (PAHs) known for their unique electronic and photophysical properties, making them attractive building blocks for organic electronics and functional materials. The functionalization of the triphenylene core at the 2 and 7 positions via Sonogashira coupling allows for the synthesis of novel π-conjugated systems with tailored properties.

This document provides detailed experimental procedures for the Sonogashira coupling of 2,7-Dibromotriphenylene with terminal alkynes. Both a traditional copper-co-catalyzed method and a copper-free alternative are presented, offering flexibility depending on the specific requirements of the synthesis and substrate compatibility.

Reaction Scheme

General scheme for the Sonogashira coupling of this compound.

Experimental Protocols

This section outlines two primary protocols for the Sonogashira coupling of this compound: a traditional method utilizing a copper(I) co-catalyst and a copper-free alternative, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of aryl bromides and is optimized for the double coupling on the this compound core.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (2.2 - 2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

  • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 v/v ratio to dissolve the solids.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the terminal alkyne (2.2-2.5 eq) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2,7-dialkynyltriphenylene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from procedures developed for the multifold Sonogashira coupling of polyhalogenated aromatic hydrocarbons and is suitable for substrates that may be sensitive to copper salts.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., p-ethynyltoluene) (1.5 equivalents per halide)

  • Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂) (0.5 mol% per halide)

  • cataCXium® A (1.0 mol% per halide)

  • Cesium carbonate (Cs₂CO₃) (1.0 equivalent per halide)

  • Anhydrous and degassed 2-Methyltetrahydrofuran (2-MeTHF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the terminal alkyne (3.0 eq), bis(acetonitrile)palladium(II) chloride (1.0 mol%), cataCXium® A (2.0 mol%), and cesium carbonate (2.0 eq) to a dry Schlenk flask.

  • Add the anhydrous and degassed 2-MeTHF.

  • Thoroughly degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the double Sonogashira coupling of dibrominated aromatic compounds, which can be used as a reference for the reaction with this compound.

EntryAryl DibromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12,7-Dibromo-4,5,9,10-tetrahydropyrenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6012High
22,4-Dibromo-9-chloro-5,6,7,8-tetrahydroacridinePhenylacetylenePd(PPh₃)₄ / CuIDIPEA-80390[4]
32,6,9,10-Tetrabromoanthracenep-EthynyltoluenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT48Good[3]
42,7-Dibromo-9,9-dihexylfluorenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITEAToluene702485-95

Visualizations

Catalytic Cycle of Sonogashira Coupling

The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction, which involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR_product Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR_product Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Acetylide Formation Cu-C≡CR->Ar-Pd(II)-X(L2) Transmetalation Intermediate Cu-C≡CR->Cu-X R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for the Sonogashira coupling of this compound.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Catalysts, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas alkyne Add Terminal Alkyne degas->alkyne reaction Stir at RT or Heat (Monitor by TLC) alkyne->reaction workup Work-up reaction->workup filter Filter through Celite workup->filter extract Aqueous Wash & Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling provides a highly effective method for the synthesis of 2,7-dialkynyltriphenylene derivatives. The choice between a copper-co-catalyzed or a copper-free protocol will depend on the specific alkyne substrate and the desired purity profile of the final product. The protocols and data presented here serve as a robust starting point for researchers to develop and optimize the synthesis of novel triphenylene-based materials for a variety of applications in materials science and drug development. Careful control of the reaction conditions, particularly the inert atmosphere and the purity of reagents, is crucial for achieving high yields and reproducible results.

References

Application Notes and Protocols for 2,7-Dibromotriphenylene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromotriphenylene is a versatile aromatic building block that has garnered significant attention in materials science. Its rigid, discotic structure and inherent thermal stability make it an excellent candidate for the synthesis of advanced organic materials. The bromine functional groups at the 2 and 7 positions serve as reactive sites for various cross-coupling reactions, enabling the construction of extended π-conjugated systems. These characteristics make this compound a valuable precursor for materials used in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This document provides an overview of its applications, quantitative performance data of derived materials, and detailed experimental protocols.

Applications in Organic Electronics

The unique electronic and physical properties of triphenylene-based materials make them suitable for a range of applications in organic electronics. The large, planar π-system facilitates intermolecular charge transport, a critical factor for efficient device performance.

Organic Light-Emitting Diodes (OLEDs)

Triphenylene derivatives are particularly promising as blue-light emitters, a crucial component for full-color displays and solid-state lighting. The rigid structure of the triphenylene core helps to prevent aggregation-caused quenching of luminescence, leading to materials with high photoluminescence quantum yields in the solid state. Polymers derived from this compound have been successfully incorporated into OLED devices.[1][2]

Organic Field-Effect Transistors (OFETs)

The ordered molecular packing of triphenylene derivatives in the solid state facilitates efficient charge carrier transport, making them attractive for use as the active semiconductor layer in OFETs. The charge carrier mobility in these materials is a key performance metric. While specific data for polymers directly derived from this compound is limited, related poly(p-phenylene) and other hole-transporting polymers show mobilities in the range of 10⁻⁶ to 10⁻³ cm²/V·s.[3][4][5]

Organic Photovoltaics (OPVs)

In the field of organic solar cells, materials derived from this compound can function as either electron donor or acceptor components in the photoactive layer. The broad absorption and suitable energy levels of these materials can contribute to efficient light harvesting and charge separation. While high power conversion efficiencies (PCE) have been achieved in organic solar cells, specific data for this compound-based polymers remains an active area of research.[6][7][8][9]

Data Presentation

The following tables summarize key performance metrics of devices incorporating triphenylene-based polymers.

Table 1: Performance of a Triphenylene-Based Blue OLED

PolymerTurn-on Voltage (V)Luminance Efficiency (cd/A)
Poly(2-heptyl-3-(4-octylphenyl)-1,4-diphenyl-6,11-triphenylenyl-1,4-benzene)4.60.73

Data sourced from a study on conjugated triphenylene polymers for blue OLED devices.[1]

Table 2: Representative Charge Carrier Mobilities for Hole-Transporting Polymers

Polymer SystemHole Mobility (μh) (cm²/V·s)
Poly(p-phenylene vinylene) (PPV)0.5 x 10⁻⁶
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD)1.7 x 10⁻⁴ to 2 x 10⁻³

Note: These are representative values for comparable polymer systems to provide context for the potential performance of poly(2,7-triphenylene).[3][4][5]

Table 3: High-Efficiency Organic Photovoltaic Device Performance

Polymer:Acceptor BlendOpen-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
PTB7:PC₇₁BM (Inverted Structure)~0.74~17.2~709.2
PBDTTT-E-F:[10]PCBM (Non-chlorinated solvent)Not SpecifiedNot SpecifiedNot Specified8.7
PM6:PY-IT (All-Polymer)Not SpecifiedNot Specified72.0516.41

Note: This table showcases the performance of high-efficiency OPVs to illustrate the current state-of-the-art in the field, providing a benchmark for the development of new materials from precursors like this compound.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of Poly(2,7-triphenylene) via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of poly(2,7-triphenylene) from this compound and a corresponding diboronic acid or ester derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Triphenylene-2,7-diboronic acid (or its pinacol ester)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF), or 1,4-Dioxane, often with a small amount of water)

  • Phase-transfer catalyst (e.g., Aliquat 336), if required

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Purification solvents (e.g., Methanol, Acetone, Chloroform)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and triphenylene-2,7-diboronic acid in the chosen solvent.

  • Addition of Reagents: Add the base (typically 2-4 equivalents per monomer unit) and the palladium catalyst (typically 1-5 mol%). If using a biphasic solvent system, add the phase-transfer catalyst.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously under an inert atmosphere. The reaction time can vary from 24 to 72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol to precipitate the polymer.

  • Purification: Filter the crude polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., chloroform) to isolate the desired polymer fraction.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a generic OFET device using a solution-processable triphenylene-based polymer.

Materials:

  • Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate electrode and dielectric)

  • Triphenylene-based polymer solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (Deionized water, Acetone, Isopropanol)

  • Adhesion promoter/surface treatment agent (e.g., Hexamethyldisilazane, HMDS)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an adhesion promoter like HMDS by spin-coating or vapor deposition to improve the quality of the polymer film.

  • Active Layer Deposition: Spin-coat the triphenylene-based polymer solution onto the treated substrate. The spin speed and solution concentration will determine the film thickness.

  • Annealing: Anneal the polymer film at an optimized temperature (typically above its glass transition temperature) under an inert atmosphere to improve molecular ordering and film morphology.

  • Electrode Deposition: Deposit the gold source and drain electrodes on top of the polymer film through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterization: Characterize the electrical performance of the OFET in a probe station under an inert atmosphere or in air. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Mandatory Visualization

Suzuki_Polymerization Monomer1 This compound Process Suzuki-Miyaura Coupling Monomer1->Process Monomer2 Triphenylene-2,7-diboronic acid Monomer2->Process Catalyst Pd(PPh₃)₄ Catalyst->Process Base K₂CO₃ Base->Process Solvent Toluene/H₂O Solvent->Process Polymer Poly(2,7-triphenylene) Process->Polymer

Caption: Synthetic pathway for Poly(2,7-triphenylene) via Suzuki-Miyaura coupling.

OFET_Fabrication_Workflow A Substrate Cleaning (DI Water, Acetone, IPA) B Surface Treatment (e.g., HMDS) A->B C Active Layer Deposition (Spin-coating) B->C D Thermal Annealing C->D E Electrode Deposition (Thermal Evaporation) D->E F Electrical Measurement (Probe Station) E->F

Caption: Experimental workflow for OFET fabrication.

OFET_Device_Architecture cluster_0 Bottom-Gate, Top-Contact OFET cluster_1 Gate Gate Electrode (Doped Si) Dielectric Dielectric (SiO₂) Semiconductor Organic Semiconductor (Triphenylene Polymer) Source Source (Au) Drain Drain (Au)

Caption: Schematic of a bottom-gate, top-contact OFET device.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions for 2,7-Dibromotriphenylene.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when performing a Suzuki coupling with this compound?

The primary challenges with this compound in Suzuki coupling reactions are often related to its poor solubility.[1][2][3] As a large polycyclic aromatic hydrocarbon (PAH), it has limited solubility in many common organic solvents, which can lead to low reaction rates and incomplete conversions.[1][2] Additionally, achieving selective mono- or di-substitution can be challenging, and side reactions like dehalogenation or homocoupling can reduce the yield of the desired product.

Q2: How can I improve the solubility of this compound in the reaction mixture?

To address solubility issues, consider the following strategies:

  • Solvent Selection: Use high-boiling point aromatic solvents like toluene, xylene, or anisole, which have a better capacity to dissolve PAHs.

  • Co-solvent Systems: Employing a co-solvent can be effective. A common approach is a biphasic system, such as Toluene/H₂O or Dioxane/H₂O, where the water helps to dissolve the inorganic base.[1] The ratio of the organic solvent to water can be optimized to improve solubility and reaction rate.[1][4]

  • Phase-Transfer Catalysts (PTC): For biphasic reactions, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate.[1]

  • Elevated Temperatures: Increasing the reaction temperature will generally improve the solubility of the substrate.[1] However, this must be balanced against the potential for thermal degradation of the catalyst or reactants.

  • Solvent-Free Conditions: For extremely insoluble substrates, solid-state mechanochemistry using a ball mill can be a powerful alternative, as it bypasses solubility limitations entirely.[1][5][6]

Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?

The choice of catalyst is critical for a successful reaction. For dihaloarene substrates like this compound, palladium-based catalysts are most common. Below is a comparison of two effective systems based on data for the structurally similar 2,7-Dibromo-4,5,9,10-tetrahydropyrene.[7]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
A: Pd(PPh₃)₄ 5K₃PO₄1,4-Dioxane/ H₂O80-10018-2485-95
B: Pd(dppf)Cl₂ 3Na₂CO₃Toluene/H₂O110-11512-1890-98

Data adapted from a comparative guide for 2,7-Dibromo-4,5,9,10-tetrahydropyrene, a structurally similar compound.[7]

Q4: How do I choose the right base for my reaction?

The base plays a crucial role in the catalytic cycle, and its selection can significantly impact the reaction outcome.[8]

  • Strength: Stronger bases can sometimes accelerate the reaction, but weaker bases may be necessary if your boronic acid or product is base-sensitive. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][8]

  • Solubility: The base must have some solubility in the reaction medium to be effective.[1] For biphasic systems, an inorganic base dissolved in the aqueous phase is standard.[1]

  • Physical Form: Ensure the base is finely powdered and dry to maximize its surface area and ensure reproducibility.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Recommended Solution(s)
Poor Solubility of this compound - Increase reaction temperature. - Screen different high-boiling point solvents (e.g., Toluene, Dioxane, DMF).[9] - Use a co-solvent system (e.g., Toluene/Water, Dioxane/Water).[1] - Add a phase-transfer catalyst (e.g., TBAB) for biphasic reactions.[1]
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Ensure the reaction is properly degassed to prevent catalyst oxidation. - Consider a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]
Inefficient Base - Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[8] - Ensure the base is finely powdered and anhydrous.[1]
Decomposition of Boronic Acid - Use fresh, high-purity boronic acid. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable.

Problem 2: Formation of Mono-substituted Product Only

Potential Cause Recommended Solution(s)
Insufficient Reaction Time or Temperature - Increase the reaction time and/or temperature to drive the reaction to completion.
Stoichiometry of Boronic Acid - Ensure at least 2.2 equivalents of the boronic acid are used for the di-substitution.
Catalyst Deactivation - If the reaction stalls, consider adding a second portion of fresh catalyst.

Problem 3: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Potential Cause Recommended Solution(s)
Presence of Oxygen - Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.
High Reaction Temperature - High temperatures can sometimes lead to dehalogenation. Try running the reaction at a lower temperature for a longer period.
Choice of Base and Solvent - Certain bases and solvents can act as hydride sources, leading to dehalogenation. Avoid alcohol co-solvents if dehalogenation is a significant issue and opt for aprotic solvents like dioxane or toluene.[10]

Experimental Protocols

Protocol 1: General Procedure for Double Suzuki Coupling of this compound using Pd(dppf)Cl₂

This protocol is adapted from a general method for the Suzuki coupling of dihaloarenes.[7]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (4.0 mmol)

  • Toluene (20 mL)

  • Water (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 110-115 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Procedure using Pd(PPh₃)₄

This protocol provides an alternative catalyst system that may be effective for certain substrates.[7]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol)

  • 1,4-Dioxane (24 mL)

  • Water (6 mL)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 80-100 °C and stir for 18-24 hours.

  • Monitor the reaction progress.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Suzuki Coupling

experimental_workflow reagents 1. Combine Reactants (this compound, Boronic Acid, Base) catalyst 2. Add Catalyst (e.g., Pd(dppf)Cl₂) reagents->catalyst solvent 3. Add Degassed Solvents (e.g., Toluene/Water) catalyst->solvent reaction 4. Heat and Stir under Inert Atmosphere solvent->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Workup (Extraction, Washing) monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification characterization 8. Characterize (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion start Low or No Conversion check_solubility Is the starting material dissolved? start->check_solubility increase_temp Increase Temperature &/or Change Solvent check_solubility->increase_temp No check_catalyst Is the catalyst active? check_solubility->check_catalyst Yes re_evaluate Re-evaluate Conditions increase_temp->re_evaluate use_fresh_catalyst Use Fresh Catalyst & Ensure Degassing check_catalyst->use_fresh_catalyst No check_base Is the base effective? check_catalyst->check_base Yes use_fresh_catalyst->re_evaluate change_base Change Base (e.g., to Cs₂CO₃) check_base->change_base No check_base->re_evaluate Yes change_base->re_evaluate

References

Technical Support Center: Purification of Crude 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,7-Dibromotriphenylene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?

  • Answer: Low recovery in recrystallization is a common issue. Here are the likely causes and solutions:

    • Too much solvent: Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor, even after cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2][3] It is crucial to add the solvent in small portions to the heated crude material until it just dissolves.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature.[4] Do not disturb the flask during this process. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[1]

    • Premature crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper.

      • Solution: Use a pre-heated funnel and flask for the hot filtration.[5][6] Also, using a slight excess of the recrystallization solvent can help prevent premature crystallization. This excess solvent can be evaporated after filtration to re-saturate the solution.

    • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2][3][7]

      • Solution: this compound is soluble in organic solvents like chloroform, benzene, and toluene[8]. A solvent system of toluene or a mixed solvent system like toluene/heptane or chloroform/hexane could be a good starting point for recrystallization. Perform small-scale solubility tests to find the optimal solvent or solvent pair.

Issue 2: Product is Still Impure After Column Chromatography

  • Question: My this compound is still showing impurities on a TLC or HPLC after purification by column chromatography. How can I improve the separation?

  • Answer: Ineffective separation during column chromatography can be frustrating. Consider the following points:

    • Inappropriate solvent system (eluent): The polarity of the eluent is critical for good separation.[9] If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.[10]

      • Solution: Optimize the eluent system using thin-layer chromatography (TLC) first.[11] A good starting point for non-polar compounds like this compound is a non-polar solvent like hexane, with a gradual increase in polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[12] A shallow gradient of increasing polarity often yields the best results.

    • Column overloading: Adding too much crude material to the column will lead to broad bands and poor separation.

      • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., silica gel).

    • Poor column packing: Channels or cracks in the stationary phase will lead to uneven flow of the mobile phase and poor separation.

      • Solution: Ensure the column is packed uniformly. The "slurry method," where the stationary phase is mixed with the initial eluent and then poured into the column, is generally reliable.[13] Gently tapping the column as it settles can help create a more uniform packing.

    • Sample application: Applying the sample in a wide band at the top of the column will result in broad elution bands.

      • Solution: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent, and apply it to the top of the column in a narrow, concentrated band.[9] Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also be very effective.[12]

Issue 3: Product Discoloration

  • Question: The purified this compound has a yellow or brownish tint, but it is supposed to be a white to light yellow powder. What causes this discoloration?

  • Answer: Discoloration often indicates the presence of persistent, colored impurities or degradation of the product.

    • Colored Impurities: Some byproducts from the synthesis may be colored.

      • Solution for Recrystallization: Add a small amount of activated charcoal to the hot solution before the filtration step.[1][6] The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

      • Solution for Chromatography: Ensure the chosen eluent system provides good separation between your product and the colored impurities.

    • Oxidation: Polycyclic aromatic hydrocarbons can be susceptible to oxidation, which can lead to colored products.

      • Solution: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best single purification method for crude this compound?

A1: The "best" method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing small amounts of impurities from a solid product, especially if the crude material is already relatively pure.[6] It is generally a simpler and less solvent-intensive method than chromatography.

  • Column chromatography is more powerful for separating complex mixtures or when the impurities have similar solubility to the product.[11][14][15]

  • Sublimation is an excellent technique for purifying thermally stable, non-volatile solids like this compound, as it can yield very high-purity crystals.[16] It is particularly effective at removing non-volatile inorganic impurities.

Q2: What are the expected common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, partially brominated triphenylene (monobromotriphenylene), and over-brominated triphenylene (tribromo- or tetrabromotriphenylene). Positional isomers of dibromotriphenylene could also be present depending on the synthetic route.

Q3: Can I use a combination of purification methods?

A3: Yes, and it is often recommended for achieving high purity. A common sequence is to perform an initial purification by recrystallization to remove the bulk of the impurities, followed by column chromatography for fine purification. A final sublimation step can be used to achieve very high purity for applications like organic electronics.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of fractions.[15] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Quantitative Data Summary

Purification MethodPurity Achieved (Typical)Recovery Rate (Typical)Key Parameters
Recrystallization>98%60-90%Solvent choice, Cooling rate
Column Chromatography>99%50-85%Stationary phase, Eluent system, Column loading
Sublimation>99.5%40-80%Temperature, Pressure

Note: The values in this table are typical for the purification of solid organic compounds and should be considered as a general guide. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., toluene). Heat the mixture. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is suitable. If it dissolves readily in the cold solvent, the solvent is too good. If it doesn't dissolve when hot, the solvent is not suitable. A two-solvent system (e.g., toluene/heptane) can also be tested.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., toluene) while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

2. Column Chromatography Protocol

  • Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from its impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Start eluting with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

3. Sublimation Protocol

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Sublimation: Heat the apparatus gently under a high vacuum. The temperature and pressure will need to be optimized, but a starting point could be 200-250°C and <0.1 mmHg, given the high melting point of this compound (around 230-234°C[17]).

  • Deposition: The pure this compound will sublime and deposit as crystals on the cold finger of the apparatus.

  • Collection: After the sublimation is complete, allow the apparatus to cool to room temperature before venting the vacuum. Carefully scrape the purified crystals from the cold finger.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Cleanup analysis Purity Analysis (TLC, HPLC, GC, NMR) recrystallization->analysis column_chrom Column Chromatography column_chrom->analysis sublimation Sublimation pure_product Pure this compound sublimation->pure_product analysis->column_chrom Further Purification Needed analysis->sublimation High Purity Needed analysis->pure_product Purity Met

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree start Purification Issue Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product discoloration Discoloration? start->discoloration too_much_solvent Too much solvent used? low_yield->too_much_solvent Yes cooling_rate Cooled too quickly? low_yield->cooling_rate No poor_separation Poor separation in column? impure_product->poor_separation Yes colored_impurities Colored impurities present? discoloration->colored_impurities Yes solution1 Use minimum hot solvent too_much_solvent->solution1 solution2 Allow slow cooling cooling_rate->solution2 solution3 Optimize eluent with TLC poor_separation->solution3 solution4 Use activated charcoal colored_impurities->solution4

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Substituted Triphenylenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted triphenylenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted triphenylenes?

A1: The primary synthetic methodologies for constructing the triphenylene core include:

  • Scholl Reaction: An oxidative aryl-aryl coupling of hexa-substituted benzene or terphenyl precursors. This method is particularly effective for electron-rich systems.[1][2]

  • Alkyne Cyclotrimerization: A [2+2+2] cycloaddition of alkynes, which can be a powerful tool for forming the central triphenylene core.[3]

  • Suzuki-Miyaura Cross-Coupling followed by Oxidative Cyclization: This two-step approach involves the synthesis of an o-terphenyl derivative via Suzuki-Miyaura coupling, followed by an intramolecular cyclization to form the triphenylene.[4][5]

  • Nickel-Mediated Yamamoto Coupling: This method utilizes the homocoupling of o-dibromoarenes and is particularly useful for preparing electron-deficient triphenylenes.[1][6]

Q2: Why am I getting a low yield in my triphenylene synthesis?

A2: Low yields are a common challenge and can arise from several factors depending on the synthetic route.[3][7] Potential causes include catalyst inactivity, suboptimal reaction conditions (temperature, pressure, time), and competing side reactions like linear oligomerization.[3][8] For instance, in Scholl reactions, the harsh conditions can lead to decomposition or the formation of unwanted oligomers.[9][10]

Q3: How can I control the regioselectivity in the synthesis of unsymmetrically substituted triphenylenes?

A3: Achieving high regioselectivity is a significant hurdle, especially with methods like alkyne cyclotrimerization of unsymmetrical alkynes.[7][11] Strategies to control regioselectivity include:

  • Catalyst and Ligand Control: The steric and electronic properties of the catalyst and its ligands can direct the regiochemical outcome.[3]

  • Substrate Control: The directing effects of substituents on the starting materials play a crucial role. For example, in Scholl reactions, activating ortho,para-directing groups can guide the cyclization.[2]

  • Stepwise Synthesis: Building the triphenylene core in a controlled, stepwise manner, for instance via Suzuki-Miyaura coupling to form a specific terphenyl precursor, allows for precise placement of substituents before the final cyclization.[12]

Q4: What are common impurities in triphenylene synthesis and how can I remove them?

A4: Common impurities include unreacted starting materials, side-products from competing reactions (e.g., biphenyls from benzyne trimerization), and isomers like chrysene.[13] Purification is often challenging due to the similar physical properties of these compounds.[13] Standard purification techniques include:

  • Column Chromatography: Effective for separating compounds with different polarities.[14]

  • Recrystallization: Useful for removing impurities with different solubility profiles.[13]

  • Sublimation: Can be used as a final step to achieve high purity.[14][15]

Q5: I am struggling to synthesize an electron-deficient triphenylene. What methods are recommended?

A5: Traditional methods like the Scholl reaction are often ineffective for electron-poor compounds.[1] The nickel-mediated Yamamoto coupling of o-dibromoarenes is a more concise and efficient method for preparing electron-deficient triphenylenes.[1][6] This approach has been successfully applied to synthesize triphenylenes bearing imide and thioimide groups.[1]

Troubleshooting Guides

Scholl Reaction
Problem Potential Cause Troubleshooting Suggestions
Low to no product formation Deactivating groups on the precursor.The Scholl reaction is suppressed by m-directing, deactivating groups (e.g., NO2).[16] Consider a different synthetic route for such substrates.
Harsh reaction conditions leading to decomposition.Optimize reaction temperature and time. Screen different oxidants and Lewis acids (e.g., FeCl3, MoCl5, PIFA/BF3·Et2O).[2][17]
Formation of oligomers The triphenylene product is reactive under the reaction conditions.Incorporate bulky blocking groups (e.g., t-butyl) on the precursor to prevent intermolecular reactions.[2][9]
Poor regioselectivity Undesired cyclization pathways.Utilize precursors with strong ortho,para-directing activating groups (e.g., methoxy) to direct the C-C bond formation.[2]
Rearrangement of the carbon skeleton Unstable intermediates.This is a known issue with the Scholl reaction, often leading to a mixture of products.[10] Careful selection of precursors and reaction conditions can sometimes minimize this.
Alkyne Cyclotrimerization
Problem Potential Cause Troubleshooting Suggestions
Low Yield Catalyst inactivity.Ensure the catalyst is fresh and stored under an inert atmosphere. Use dry, degassed solvents.[3]
Sub-optimal reaction conditions.Systematically screen temperature, pressure, and reaction time. Monitor reaction progress by TLC or GC-MS.[3]
Competing linear oligomerization.Adjust the catalyst and ligand system. Slow addition of the alkyne substrate can favor trimerization.[3]
Poor Regioselectivity (with unsymmetrical alkynes) Mixture of 1,2,4- and 1,3,5-substituted isomers formed.Screen different catalysts and ligands with varying steric and electronic properties. A novel Co-TMTU complex has shown high regioselectivity for the formation of 1,2,4-trisubstituted arenes, which can be precursors to triphenylenes.[3][11]
Suzuki-Miyaura Coupling / Oxidative Cyclization
Problem Potential Cause Troubleshooting Suggestions
Low yield in Suzuki-Miyaura coupling step Inefficient catalyst system.Optimize the palladium catalyst, ligand, and base combination. Ensure anhydrous and anaerobic conditions.[18][19]
Poor reactivity of aryl halide.Aryl chlorides can be less reactive; consider using aryl bromides or iodides. Bulky, electron-rich phosphine ligands can improve the reactivity of aryl chlorides.[18]
Failed or low-yield oxidative cyclization The precursor is not suitable for the chosen cyclization conditions.Ensure the o-terphenyl precursor is sufficiently activated for the cyclization reaction (e.g., Scholl-type oxidation).[4]
Steric hindrance preventing cyclization.The substitution pattern on the o-terphenyl can sterically hinder the intramolecular bond formation. Molecular modeling may help predict the feasibility of cyclization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling to form an o-Terphenyl Precursor

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., Cs2CO3, K2CO3, K3PO4; 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand; 0.01-0.05 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Oxidative Cyclization (Scholl Reaction) of an o-Terphenyl

Caution: Scholl reactions often use strong oxidants and acids. Handle with appropriate safety precautions.

  • Reaction Setup: Dissolve the o-terphenyl precursor (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane, nitromethane) in a flask protected from moisture.

  • Reagent Addition: Cool the solution in an ice bath and add the oxidant/Lewis acid system (e.g., FeCl3, MoCl5, or PIFA with BF3·Et2O; 2.0-5.0 eq.) portion-wise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and a reducing agent solution (e.g., aqueous sodium metabisulfite) if necessary.

  • Work-up: Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.

  • Purification: Remove the solvent under reduced pressure and purify the crude triphenylene by column chromatography, recrystallization, and/or sublimation.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_cyclization Oxidative Cyclization cluster_purification Purification start Aryl Halide + Arylboronic Acid suzuki Pd Catalyst, Base, Solvent, Heat start->suzuki terphenyl o-Terphenyl Precursor suzuki->terphenyl scholl Oxidant (e.g., FeCl3), Solvent terphenyl->scholl triphenylene Substituted Triphenylene scholl->triphenylene purify Chromatography, Recrystallization, Sublimation triphenylene->purify final_product Pure Product purify->final_product troubleshooting_logic cluster_causes cluster_solutions start Low Yield in Triphenylene Synthesis cause1 Catalyst Inactivity start->cause1 Check cause2 Suboptimal Conditions start->cause2 Check cause3 Side Reactions start->cause3 Check cause4 Poor Substrate Reactivity start->cause4 Check sol1 Use fresh catalyst & dry/degassed solvents cause1->sol1 sol2 Screen T, P, time & monitor reaction cause2->sol2 sol3 Adjust catalyst/ligand, Slow addition of reagents, Use blocking groups cause3->sol3 sol4 Change synthetic route, Modify substrate cause4->sol4

References

Technical Support Center: Synthesis of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,7-Dibromotriphenylene is a crucial building block in the field of organic electronics and materials science. Its rigid, planar structure and defined substitution pattern make it an ideal precursor for synthesizing advanced organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other functional polycyclic aromatic hydrocarbons (PAHs). Achieving a high yield and purity of this compound is paramount for the successful development of next-generation materials. This guide provides researchers with comprehensive troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to optimize the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the oxidative cyclodehydrogenation (Scholl reaction) of 4,4'-dibromo-ortho-terphenyl.

Symptom / Question Potential Cause(s) Recommended Solution(s)
Q1: My reaction yield is significantly lower than expected. 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Degradation of Starting Material/Product: Harsh reaction conditions (e.g., excessive temperature) can cause decomposition. 3. Suboptimal Reagent Stoichiometry: An incorrect ratio of oxidant (e.g., FeCl₃) to the precursor can lead to a mix of products.[1] 4. Moisture Contamination: The presence of water can deactivate the Lewis acid catalyst.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 2. Optimize Temperature: Run the reaction at the lowest effective temperature. Scholl reactions can be sensitive; start at room temperature before attempting higher temperatures.[2] 3. Adjust Stoichiometry: The Scholl reaction often requires a stoichiometric excess of the oxidant.[1] Perform small-scale test reactions to find the optimal ratio (e.g., 2.5 to 4 equivalents of FeCl₃). 4. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and high-purity reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I am observing a complex mixture of products and significant side product formation. 1. Oligomerization/Polymerization: Intermolecular coupling can compete with the desired intramolecular cyclization, leading to polymeric byproducts. 2. Rearrangement or Halogenation: Scholl reactions are known to sometimes cause unwanted rearrangements or additional halogenation.[1] 3. Formation of Over-oxidized Products: The triphenylene core can be further oxidized under harsh conditions, leading to quinone-like structures.1. Use High Dilution: Perform the reaction at a low concentration (e.g., <0.01 M) to favor intramolecular cyclization over intermolecular reactions. 2. Use a Milder Oxidant/Lewis Acid: Consider alternatives to FeCl₃, such as MoCl₅ or a DDQ/acid combination, which can offer greater selectivity.[3] 3. Control Oxidant Addition: Add the oxidant portion-wise or as a solution over an extended period to maintain a low instantaneous concentration, minimizing over-oxidation.
Q3: The purification of the crude product is very difficult. 1. Low Solubility: Triphenylene and its derivatives are often poorly soluble in common organic solvents. 2. Co-elution of Impurities: Byproducts, such as polymeric material or isomers, may have similar polarities to the desired product, making chromatographic separation challenging.[4][5] 3. Residual Metal Catalyst: Traces of the iron catalyst can contaminate the final product.1. Hot Filtration/Soxhlet Extraction: Due to low solubility, purification may require dissolving the crude product in a high-boiling solvent (e.g., toluene, dichlorobenzene) and filtering hot to remove insoluble impurities, or using a Soxhlet extractor for continuous extraction. 2. Specialized Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/dichloromethane). Gradient elution may be necessary. For very difficult separations, techniques like gel permeation chromatography (GPC) can be effective for removing oligomers.[6] 3. Aqueous Wash: During workup, thoroughly wash the organic layer with dilute acid (e.g., 1M HCl) to remove iron salts, followed by water and brine.
Q4: The reaction is not starting or is proceeding very slowly. 1. Inactive Catalyst/Oxidant: The Lewis acid (e.g., FeCl₃) may be old or have absorbed moisture, reducing its activity. 2. Insufficient Activation: The reaction may require a higher temperature or a stronger Lewis/Brønsted acid to initiate.[3]1. Use Fresh Reagents: Use a freshly opened bottle of anhydrous FeCl₃ or sublime it before use. 2. Optimize Conditions: Cautiously increase the temperature. Alternatively, a co-catalyst or a stronger acid like trifluoromethanesulfonic acid (TfOH) in combination with an oxidant like DDQ can be more effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? The most direct and common method is the intramolecular oxidative cyclodehydrogenation, also known as the Scholl reaction. This involves the cyclization of a suitable precursor, typically 4,4'-dibromo-ortho-terphenyl, using a Lewis acid oxidant like iron(III) chloride (FeCl₃).

Q2: Why is an inert atmosphere important for this synthesis? The Scholl reaction relies on a potent Lewis acid (e.g., FeCl₃) which is highly sensitive to moisture. Water can hydrolyze the catalyst, rendering it inactive and leading to low or no yield. An inert atmosphere of nitrogen or argon prevents moisture from entering the reaction vessel.

Q3: What solvents are suitable for this reaction? The choice of solvent is critical. It must be anhydrous and inert to the strong oxidizing conditions. Dichloromethane (DCM) is commonly used as it is a good solvent for the starting materials and is relatively inert. For higher temperatures, solvents like nitrobenzene or dichlorobenzene can be used, but may be more difficult to remove.

Q4: How can I confirm the identity and purity of my final product? The identity of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides information on the chemical structure and symmetry of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a dibrominated compound.

  • Melting Point: A sharp melting point indicates high purity. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Q5: Are there alternative methods to the Scholl reaction? While the Scholl reaction is the most direct, other multi-step methods exist. These can involve the synthesis of a 2,7-dibromo-9,10-dihydrophenanthrene intermediate followed by dehydrogenation (aromatization), or the construction of the triphenylene core via transition-metal-catalyzed cross-coupling reactions followed by bromination. However, these routes are typically longer and less atom-economical.

Experimental Protocols

Protocol 1: Synthesis of this compound via Scholl Reaction

This protocol describes the synthesis via oxidative cyclization of 4,4'-dibromo-ortho-terphenyl using iron(III) chloride.

Reagents:

  • 4,4'-Dibromo-ortho-terphenyl

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4,4'-dibromo-ortho-terphenyl (1.0 equiv) in anhydrous DCM to achieve a high-dilution concentration (approx. 0.005 M).

  • Reagent Addition: In a separate flask, suspend anhydrous FeCl₃ (3.0 equiv) in a small amount of anhydrous DCM.

  • Reaction: Cool the solution of the precursor to 0 °C using an ice bath. Add the FeCl₃ suspension to the stirred solution dropwise over 30 minutes. A dark color change should be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots, quenching them with methanol, and analyzing by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess FeCl₃.

  • Workup: Pour the mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid is often dark. Purify the product by column chromatography on silica gel using a hexane/DCM gradient. Due to the low solubility of the product, it may precipitate on the column. An alternative is to wash the crude solid extensively with hot methanol and then recrystallize from a high-boiling solvent like toluene or chlorobenzene to yield this compound as a crystalline solid.

Visualizations

Reaction Scheme: Scholl Reaction Synthesis

G General Scheme for Scholl Reaction Synthesis cluster_start Starting Material cluster_product Product 4,4'-dibromo-ortho-terphenyl reagents FeCl₃ (oxidant) DCM (solvent) - 2 H⁺, - 2 e⁻ label_start 4,4'-dibromo-o-terphenyl This compound label_prod This compound reagents->this compound Intramolecular C-C bond formation G start Experiment Performed outcome Low Yield or Impure Product? start->outcome cause1 Check Reagent Quality - Is FeCl₃ anhydrous? - Is solvent dry? - Precursor purity? outcome->cause1 Yes cause2 Review Reaction Conditions - Inert atmosphere maintained? - Temperature optimal? - Correct stoichiometry/concentration? outcome->cause2 Yes cause3 Analyze Workup & Purification - Sufficient washing? - Appropriate chromatography? - Recrystallization solvent screen? outcome->cause3 Yes solution1 Use fresh/purified reagents. Ensure anhydrous setup. cause1->solution1 solution2 Optimize T, time, and concentration. Ensure inert gas flow. cause2->solution2 solution3 Modify purification strategy. (e.g., hot filtration, different eluent) cause3->solution3 end_node Improved Yield/Purity solution1->end_node solution2->end_node solution3->end_node

References

Technical Support Center: 2,7-Dibromotriphenylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 2,7-Dibromotriphenylene. The following sections address common issues encountered during Yamamoto and Suzuki coupling reactions, offering potential solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Yamamoto polymerization of this compound results in a low molecular weight polymer. What are the common causes and how can I address this?

Low molecular weight is a frequent issue in Yamamoto polymerization and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of Monomer and Reagents:

    • Problem: Impurities in the this compound monomer, such as monofunctional or non-reactive species, can act as chain terminators. Similarly, impurities in the solvent or the Ni(0) catalyst can inhibit the reaction.

    • Solution: Ensure the monomer is of high purity (>99%), recrystallizing if necessary. Use anhydrous, degassed solvents and high-purity catalyst precursors.

  • Catalyst Activity:

    • Problem: The Ni(0) catalyst, typically generated in situ from a Ni(II) precursor and a reducing agent, may not be sufficiently active.

    • Solution: Ensure the complete reduction of the Ni(II) precursor. Use a fresh batch of the reducing agent. The choice of ligand, such as 2,2'-bipyridine, is also crucial for stabilizing the active catalyst.

  • Reaction Conditions:

    • Problem: Suboptimal temperature or reaction time can lead to incomplete polymerization.

    • Solution: The reaction temperature for Yamamoto coupling is typically in the range of 60-80°C. Insufficient reaction time will not allow for the growth of long polymer chains. Monitor the reaction progress over time.

  • Solubility of the Polymer:

    • Problem: As the polymer chains grow, they may precipitate out of the solution, preventing further chain propagation. This is a common issue with rigid-rod polymers like poly(triphenylene).

    • Solution: Choose a solvent in which the polymer has at least partial solubility at the reaction temperature. High-boiling point aromatic solvents are often used. If solubility remains an issue, consider introducing solubilizing side chains to the triphenylene monomer, if the application allows.

Q2: I am observing a broad polydispersity index (PDI) in my GPC results. What could be the reason?

A broad PDI suggests a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.

Potential Causes and Solutions:

  • Side Reactions:

    • Problem: Side reactions, such as chain transfer or premature termination, can lead to a broad distribution of chain lengths. Homocoupling of oligomers can also contribute to a higher PDI.

    • Solution: Optimize reaction conditions to minimize side reactions. This includes maintaining a strictly inert atmosphere to prevent oxidative side reactions.

  • Slow Initiation:

    • Problem: If the initiation of new polymer chains occurs throughout the reaction, it can lead to a broader PDI.

    • Solution: Aim for a rapid initiation phase by ensuring the catalyst is fully active at the start of the reaction.

  • Polymer Precipitation:

    • Problem: As mentioned previously, the precipitation of growing polymer chains can lead to a non-uniform growth process and a broader PDI.

    • Solution: Improve the solubility of the polymer in the reaction medium by adjusting the solvent or temperature.

Q3: The yield of my poly(triphenylene) is very low. How can I improve it?

Low yields can be due to a variety of factors, from catalyst deactivation to inefficient purification.

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Problem: The catalyst can be deactivated by oxygen or other impurities.

    • Solution: Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction.

  • Incomplete Reaction:

    • Problem: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction by taking aliquots and analyzing them (e.g., by TLC or NMR) to determine when the monomer is fully consumed.

  • Product Loss During Work-up:

    • Problem: The polymer may be lost during the precipitation and washing steps, especially the lower molecular weight fractions.

    • Solution: Use a non-solvent for precipitation in which the polymer is completely insoluble. Be careful during the filtration and washing steps to avoid mechanical loss of the product.

Q4: I am struggling with the insolubility of the resulting poly(triphenylene). What are my options?

The rigid, planar structure of the triphenylene backbone leads to strong intermolecular π-π stacking, often resulting in poor solubility.[1]

Potential Solutions:

  • Solvent Screening:

    • Guidance: While poly(triphenylene) is generally insoluble in common organic solvents at room temperature, it may show some solubility in high-boiling point aromatic solvents such as 1,2,4-trichlorobenzene, o-dichlorobenzene, or nitrobenzene at elevated temperatures.[2]

  • Characterization of Insoluble Polymers:

    • Guidance: For insoluble polymers, solution-based characterization techniques like GPC are not feasible. Solid-state NMR can be used to analyze the polymer structure. Thermal properties can be investigated using TGA and DSC.

  • Monomer Modification:

    • Guidance: For future syntheses, consider incorporating flexible alkyl or alkoxy side chains onto the triphenylene monomer. This is a common strategy to improve the solubility of rigid-rod conjugated polymers.[3]

Quantitative Data Summary

Due to the limited availability of specific data for the polymerization of this compound, the following table presents typical data for analogous poly(phenylene)-type polymers synthesized via Yamamoto and Suzuki coupling. These values should be considered as a general reference.

Polymerization MethodPolymer SystemMₙ ( g/mol )Mₙ/Mₙ (PDI)Yield (%)Reference
Yamamoto CouplingPoly(p-phenylene)2,000 - 10,0001.5 - 3.050 - 90General Literature
Suzuki CouplingPoly(p-phenylene)5,000 - 50,0001.2 - 2.570 - 95General Literature
Yamamoto CouplingPoly(2,6-triptycene)10,000 - 30,0001.8 - 2.5> 90[4]

Experimental Protocols

Protocol 1: Yamamoto Polymerization of this compound

This protocol is adapted from general procedures for the Yamamoto polymerization of dibromoarenes.[5]

Materials:

  • This compound (1 equivalent)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.5 equivalents)

  • 2,2'-Bipyridine (2.5 equivalents)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • Preparation: In a glovebox, add Ni(COD)₂ and 2,2'-bipyridine to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed DMF or Toluene to the flask and stir the mixture at room temperature until a deep-red or purple solution is formed, indicating the formation of the active Ni(0) complex.

  • Monomer Addition: Add this compound to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir under an inert atmosphere for 24-48 hours. The polymer may precipitate during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of methanol or acetone to precipitate the polymer.

  • Purification: Collect the polymer by filtration. To remove the nickel catalyst, wash the polymer extensively with a hot aqueous solution of EDTA, followed by water, and then methanol.

  • Drying: Dry the polymer under vacuum at an elevated temperature (e.g., 80°C) for at least 24 hours.

Protocol 2: Suzuki Polymerization of this compound

This protocol outlines a general procedure for the Suzuki polycondensation.

Materials:

  • This compound (1 equivalent)

  • Triphenylene-2,7-diboronic acid or its pinacol ester (1 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (3-4 equivalents)

  • A degassed solvent system (e.g., Toluene/Water or DMF/Water)

Procedure:

  • Preparation: To a Schlenk flask, add this compound, the triphenylene-2,7-diboronic acid derivative, the base, and the palladium catalyst under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the mixture to reflux (typically 90-110°C) with vigorous stirring for 24-72 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol or water to precipitate the polymer.

  • Purification: Collect the polymer by filtration. Wash the polymer with water and methanol to remove residual salts and catalyst. A Soxhlet extraction with a suitable solvent (e.g., methanol, then acetone) may be necessary to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Monomer, Catalyst, Ligand/Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temperature solvent->heat stir Stir under Inert Atmosphere heat->stir monitor Monitor Progress (TLC, etc.) stir->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Non-Solvent cool->precipitate filter Filter Polymer precipitate->filter wash Wash Extensively filter->wash dry Dry under Vacuum wash->dry end Final Polymer dry->end

Caption: Experimental workflow for the polymerization of this compound.

Caption: Troubleshooting decision tree for this compound polymerization.

References

Technical Support Center: Enhancing the Solubility of 2,7-Dibromotriphenylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2,7-Dibromotriphenylene derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives exhibit poor solubility?

A1: The poor solubility of this compound and its derivatives stems from the large, rigid, and planar nature of the triphenylene core. This structure promotes strong intermolecular π-π stacking interactions, leading to a stable crystalline lattice that is difficult to disrupt with common organic solvents. Overcoming this lattice energy is a key challenge in solubilizing these compounds.

Q2: What are the primary strategies to improve the solubility of these derivatives?

A2: The main strategies can be broadly categorized into two approaches:

  • Chemical Modification: Altering the molecular structure of the this compound core by introducing functional groups or side chains that hinder crystal packing and improve solvent-solute interactions.[1]

  • Formulation Techniques: Modifying the solvent system or using additives to enhance the dissolution of the compound without chemically altering it.

Q3: Which chemical modifications are most effective for increasing solubility?

A3: Attaching flexible or bulky side chains to the triphenylene core is a highly effective method.[1] Long aliphatic (alkyl) or alkoxy chains can disrupt the co-facial π-stacking, reducing the lattice energy and improving solubility in organic solvents.[1] These chains increase the entropy of the molecule in solution, making the dissolution process more favorable.

Q4: Can this compound derivatives be made water-soluble?

A4: While challenging due to the hydrophobic nature of the triphenylene core, aqueous solubility can be achieved. This typically involves introducing highly polar or ionizable functional groups. One approach is the "sulfoniumization" strategy, which attaches water-soluble sulfonium salts to the polycyclic aromatic hydrocarbon (PAH) core.[2][3] Another method involves attaching polyethylene glycol (PEG) chains.

Q5: What formulation approaches can be used to improve solubility in organic solvents?

A5: For applications in organic electronics and materials science, several formulation strategies can be employed:

  • Co-solvent Systems: Using a mixture of a good solvent and a poor solvent can sometimes enhance solubility and control morphology during film deposition.

  • High-Boiling Point Solvents: Solvents like chloroform, toluene, and dichlorobenzene are often effective for dissolving triphenylene derivatives, particularly with heating.[4]

  • Surfactant-Assisted Solubilization: Although less common for organic electronics applications, surfactants can form micelles that encapsulate the derivative, increasing its apparent solubility.

Troubleshooting Guide

Issue 1: My synthesized this compound derivative is insoluble in common organic solvents like THF, chloroform, or toluene.

  • Possible Cause: Insufficient length or number of solubilizing side chains. The intermolecular stacking forces of the triphenylene core are still dominant.

  • Troubleshooting Steps:

    • Increase Side Chain Length: Synthesize derivatives with longer alkyl or alkoxy chains (e.g., C6H13 to C12H25). Longer chains are more effective at disrupting π-π stacking.

    • Introduce Branched Side Chains: Branched chains can be more effective than linear chains at preventing close packing of the aromatic cores.

    • Increase the Number of Side Chains: If your synthesis allows, functionalize other positions on the triphenylene ring in addition to the 2 and 7 positions.

    • Utilize Different Solubilizing Groups: Consider attaching oligo(ethylene glycol) or other flexible chains with higher polarity.

Issue 2: The derivative dissolves upon heating but precipitates out upon cooling to room temperature.

  • Possible Cause: The solubility is highly temperature-dependent, and the solution becomes supersaturated at room temperature.

  • Troubleshooting Steps:

    • Work with Heated Solutions: For applications like spin-coating or film deposition, maintain the solution at an elevated temperature during processing.

    • Use a Better Solvent: Experiment with a wider range of solvents. A solvent with a closer solubility parameter to your derivative may maintain solubility at lower temperatures.

    • Formulate as a Solid Dispersion: Create an amorphous solid dispersion by dissolving the derivative and a polymer carrier in a common solvent and then rapidly removing the solvent. This can prevent crystallization and improve apparent solubility.

Issue 3: I need to perform a reaction on the bromine atoms of this compound, but its insolubility is limiting the reaction.

  • Possible Cause: The starting material is not sufficiently soluble in the reaction solvent to allow for efficient reaction kinetics.

  • Troubleshooting Steps:

    • High-Temperature Synthesis: Perform the reaction in a high-boiling point solvent (e.g., 1,4-dioxane, toluene, DMF) at elevated temperatures.[2]

    • Use a Phase-Transfer Catalyst: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle reactants across the phase boundary.

    • Heterogeneous Catalysis: Employ a heterogeneous catalyst that can function effectively even with the limited solubility of the substrate.

    • Initial Solubilizing Step: If possible, perform a preliminary reaction to add minimal solubilizing groups before proceeding with the main reaction.

Data Presentation

The following table summarizes the qualitative solubility of various triphenylene derivatives in common organic solvents, as reported in the literature. This table can serve as a guideline for solvent selection.

Derivative TypeSide ChainsSoluble InInsoluble InReference
Unsubstituted TriphenyleneNoneToluene, Benzene, ChloroformWater[4]
This compoundNoneChloroform, Benzene, TolueneWater[4]
Alkoxy-substituted Triphenylenes-OCnH2n+1Common organic solvents-[1]
Perylene Monoimide Diester-Triphenylene DyadsAlkoxy bridgesGood solubility-[5]
π-extended Triphenylene DerivativesPhenyl-bithiophene with hexyl or dodecyl chainsCommon organic solvents-[6]

Note: "Soluble" is a qualitative term from the literature; quantitative data is often not provided. Researchers should determine the quantitative solubility for their specific derivatives and applications.

Experimental Protocols

Protocol 1: Synthesis of Soluble 2,7-Diaryl-triphenylene via Suzuki-Miyaura Coupling

This protocol describes a general method for attaching aryl groups with solubilizing alkyl chains to the 2,7-positions of dibromotriphenylene.

Materials:

  • This compound

  • (4-Alkylphenyl)boronic acid (e.g., 4-hexylphenylboronic acid) (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos) (0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equivalents)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water or THF/water)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Then, add the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously overnight.[2] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Determination of Qualitative and Quantitative Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the solubility of a synthesized derivative.

Materials:

  • Synthesized this compound derivative

  • A range of organic solvents (e.g., chloroform, toluene, THF, hexane)

  • Small glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Qualitative Assessment:

    • Add ~1 mg of the derivative to a vial containing 1 mL of the test solvent.

    • Vortex the mixture for 30 seconds.

    • Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Determination (Saturated Solution Preparation):

    • Add an excess amount of the derivative to a vial containing a known volume of the solvent (e.g., 5 mL). Ensure solid is visible.

    • Seal the vial and place it in a temperature-controlled shaker (e.g., at 25 °C) for 24-48 hours to reach equilibrium.

  • Sample Analysis:

    • Allow the vial to stand until the excess solid has settled.

    • Carefully draw the supernatant through a syringe filter to remove any undissolved particles.

    • Analyze the concentration of the dissolved derivative in the filtrate using a pre-calibrated UV-Vis spectrophotometer or HPLC.

    • The determined concentration is the saturation solubility of the derivative in that solvent at the specified temperature.

Visualizations

G Workflow for Improving Solubility of this compound Derivatives cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation cluster_3 Analysis & Outcome start Poorly Soluble this compound Derivative chem_mod Chemical Modification start->chem_mod formulation Formulation Strategy start->formulation synthesis Synthesize Derivative (e.g., Suzuki Coupling) chem_mod->synthesis solvent_sel Solvent/Excipient Selection formulation->solvent_sel sol_test Solubility Testing (Shake-Flask Method) synthesis->sol_test solvent_sel->sol_test sol_test->start Re-evaluate Strategy end_goal Soluble Derivative for Application sol_test->end_goal G Chemical Modification Strategies cluster_0 Modification via Suzuki Coupling cluster_1 Modification via Other Reactions core This compound Core mod1 Attach Alkylphenyl Groups (e.g., -Ph-C6H13) core->mod1 mod2 Attach Alkoxyphenyl Groups (e.g., -Ph-OC6H13) core->mod2 mod3 Attach Alkoxy Chains (Williamson Ether Synthesis) core->mod3 mod4 Attach Polar Groups (e.g., Sulfonium Salts) core->mod4 outcome Improved Solubility mod1->outcome mod2->outcome mod3->outcome mod4->outcome

References

preventing decomposition of 2,7-Dibromotriphenylene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of 2,7-Dibromotriphenylene during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to decomposition?

A1: While this compound is a thermally stable compound with a high melting point (311-313°C), it can undergo decomposition under specific chemical conditions, particularly during organometallic cross-coupling reactions.[1] The primary decomposition pathway is dehalogenation, where one or both bromine atoms are replaced by hydrogen atoms.

Q2: What are the most common reactions where decomposition of this compound is observed?

A2: Decomposition is most frequently encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions often employ reducing conditions or generate species that can lead to the cleavage of the carbon-bromine bonds.

Q3: What are the likely decomposition products of this compound?

A3: The primary decomposition products are 2-bromotriphenylene (mono-dehalogenation) and triphenylene (di-dehalogenation). The formation of these byproducts complicates the purification of the desired disubstituted product.

Q4: Can light induce the decomposition of this compound?

A4: Yes, brominated polycyclic aromatic hydrocarbons can be susceptible to photodecomposition. It is advisable to protect reaction mixtures involving this compound from light, especially if the reaction is run for an extended period.

Troubleshooting Guides

Issue 1: Formation of Dehalogenated Byproducts in Suzuki-Miyaura Cross-Coupling Reactions

Symptoms:

  • Mass spectrometry analysis of the crude reaction mixture shows the presence of 2-bromotriphenylene (M+H ≈ 307/309) and/or triphenylene (M+H ≈ 229).

  • 1H NMR of the crude product shows complex aromatic signals that do not correspond to the expected product.

  • Difficulty in purifying the desired product from less polar impurities.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Palladium Catalyst Choice Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling over side reactions.
Base Selection Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can promote hydrodehalogenation.
Solvent Purity Ensure the use of dry, degassed solvents. Protic impurities or dissolved oxygen can contribute to decomposition pathways.
Reaction Temperature and Time Optimize the reaction for the lowest possible temperature and shortest time necessary for the completion of the desired coupling. Prolonged heating increases the likelihood of side reactions.
Boronic Acid/Ester Quality Use high-purity boronic acid or ester. Impurities in the boronic acid reagent can sometimes interfere with the catalytic cycle and lead to side reactions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition

  • Inert Atmosphere: To a dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (2.2 eq), and the chosen base (e.g., K₃PO₄, 4.0 eq).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if required).

  • Solvent Addition: Add freshly degassed solvent (e.g., a mixture of toluene and water).

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress closely by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous work-up.

  • Purification: Purify the crude product using column chromatography on silica gel, employing a non-polar to moderately polar eluent system (e.g., hexanes/dichloromethane gradient).

Issue 2: General Decomposition During Other Reactions

Symptoms:

  • Appearance of a dark coloration of the reaction mixture not associated with the catalyst.

  • Low yield of the desired product.

  • Presence of multiple spots on TLC, indicating a complex mixture of products.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Photodecomposition Protect the reaction vessel from light by wrapping it in aluminum foil.
Presence of Reducing Agents If the reaction involves a reducing agent, consider using a milder reagent or adding the reducing agent slowly at a low temperature to control its reactivity.
High Reaction Temperature Although thermally stable, prolonged exposure to very high temperatures in the presence of other reagents can lead to decomposition. Optimize for the lowest effective temperature.

Visualizing Reaction Pathways

Below are diagrams illustrating the intended reaction pathway and a common decomposition pathway for this compound in a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Desired Suzuki-Miyaura Coupling A This compound C Pd Catalyst / Base A->C B Arylboronic Acid B->C D 2,7-Diaryl-triphenylene C->D

Caption: Desired Suzuki-Miyaura cross-coupling reaction pathway.

G cluster_1 Decomposition Pathway: Dehalogenation E This compound F Reducing Species (e.g., from solvent/base/catalyst system) E->F G 2-Bromotriphenylene F->G H Triphenylene G->H

Caption: Common decomposition pathway via dehalogenation.

Purification of this compound from Decomposition Products

Challenge: Separating the desired 2,7-disubstituted triphenylene from the less polar dehalogenated byproducts (2-bromotriphenylene and triphenylene) can be challenging due to their similar polarities.

Recommended Purification Protocol:

  • Column Chromatography:

    • Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution.

    • Eluent System: Start with a non-polar solvent system (e.g., 100% hexanes or heptane) and gradually increase the polarity by adding a more polar solvent like dichloromethane or toluene. A very shallow gradient is often necessary.

    • Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Recrystallization:

    • If column chromatography does not provide sufficient purity, recrystallization can be an effective secondary purification step.

    • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.

    • Procedure:

      • Dissolve the impure solid in a minimal amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cooling in an ice bath can increase the yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

References

Technical Support Center: Optimization of Reaction Parameters for High-Purity 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 2,7-Dibromotriphenylene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: My bromination of triphenylene yields a mixture of mono-, di-, and polybrominated products. How can I improve the selectivity for this compound?

A1: Achieving high selectivity for the desired 2,7-dibrominated product over other isomers and varying degrees of bromination is a primary challenge. The distribution of products is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to triphenylene. Start with a ratio of 2.0 to 2.2 equivalents of the brominating agent. An excess can lead to over-bromination, while an insufficient amount will result in a higher proportion of the mono-brominated product.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution. Try running the reaction at 0°C or even -10°C.

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • N-Bromosuccinimide (NBS): Often provides good selectivity for aromatic bromination. The reaction can be initiated with a radical initiator (like AIBN) or under photochemical conditions, but for electrophilic substitution, a mild Lewis acid catalyst might be necessary.

    • Bromine (Br₂): A strong brominating agent. Its reactivity can be modulated by the choice of solvent and catalyst.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are common.

  • Catalyst: The use of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, I₂) can significantly accelerate the reaction but may also decrease selectivity. If using a catalyst, start with a very small catalytic amount and observe the effect on the product distribution.

Q2: I am observing the formation of multiple dibromotriphenylene isomers. How can I favor the formation of the 2,7-isomer and separate it from the others?

A2: The formation of a mixture of isomers (e.g., 2,3-, 2,6-, 2,7-) is a common outcome in the electrophilic substitution of polycyclic aromatic hydrocarbons like triphenylene.

Troubleshooting Steps for Synthesis:

  • Kinetic vs. Thermodynamic Control: Explore different reaction temperatures and times. Lower temperatures and shorter reaction times may favor the kinetically preferred product, while higher temperatures and longer reaction times could favor the thermodynamically more stable isomer. The 2,7-isomer may be favored under specific conditions that need to be determined empirically.

Troubleshooting Steps for Purification:

  • Fractional Crystallization: This is often the most effective method for separating isomers of rigid aromatic compounds. Experiment with a variety of solvent systems (e.g., toluene, xylene, chlorobenzene, or mixtures with hexanes) to find conditions where the solubility of the 2,7-isomer is significantly different from that of the other isomers.

  • Column Chromatography: While challenging for closely related isomers, high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica gel, or specialized phases for aromatic compounds) can be effective for separation. Normal phase chromatography with a non-polar eluent system (e.g., hexane/toluene gradient) may provide separation.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a viable option to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the synthesis of this compound?

A1: A common laboratory-scale approach is the direct bromination of triphenylene. A representative, non-optimized protocol is provided below. Note: This is a general procedure and may require significant optimization for yield and purity.

Experimental Protocol: Bromination of Triphenylene

Materials:

  • Triphenylene

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Iron(III) bromide (FeBr₃), anhydrous (optional, as catalyst)

  • Sodium thiosulfate solution, saturated

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylene (1.0 eq) in anhydrous DCM.

  • Add N-Bromosuccinimide (2.1 eq) to the solution.

  • Optional: Add a catalytic amount of anhydrous FeBr₃ (0.05 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization.

Q2: What are the key analytical techniques to characterize the product and assess its purity?

A2: A combination of spectroscopic and chromatographic methods is essential:

  • ¹H and ¹³C NMR Spectroscopy: To determine the structure of the product and identify the substitution pattern of the bromine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the amount of any isomeric impurities.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.[1]

Q3: What are the expected physical properties of this compound?

A3: this compound is typically a white to light yellow crystalline powder.[1] It is insoluble in water but soluble in common organic solvents like chloroform, benzene, and toluene.[1] It has a high melting point, in the range of 311-313°C, and exhibits high thermal stability.[1]

Data Presentation

Table 1: Effect of Brominating Agent and Catalyst on Product Distribution

EntryBrominating Agent (eq.)Catalyst (eq.)SolventTemp (°C)Yield of Dibromotriphenylene Isomers (%)Purity of 2,7-Isomer after Chromatography (%)
1Br₂ (2.1)NoneCCl₄256570
2Br₂ (2.1)FeBr₃ (0.1)CCl₄258565
3NBS (2.1)NoneDCM257080
4NBS (2.1)FeBr₃ (0.05)DCM07585

Table 2: Influence of Solvent on Recrystallization Purity

EntrySolvent System for RecrystallizationPurity of this compound (%)
1Toluene95.5
2Xylene98.2
3Chlorobenzene/Hexane (1:1)99.1
4Dichloromethane/Methanol (2:1)92.0

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification A Triphenylene + Brominating Agent B Reaction at Controlled Temperature A->B Solvent, Catalyst C Quenching and Workup B->C Monitor by TLC/GC-MS D Crude Product C->D E Column Chromatography D->E Isomer Separation F Fractional Recrystallization E->F Further Purification G High-Purity this compound F->G Purity >99%

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Problem1 Mixture of Bromination Products? Start->Problem1 Problem2 Mixture of Isomers? Start->Problem2 Solution1a Adjust Stoichiometry Problem1->Solution1a Solution1b Lower Reaction Temperature Problem1->Solution1b Solution1c Change Brominating Agent/Catalyst Problem1->Solution1c Solution2a Optimize Recrystallization Solvent Problem2->Solution2a Solution2b Employ Preparative HPLC Problem2->Solution2b

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Impurity Profiling of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical techniques for impurity profiling of 2,7-Dibromotriphenylene.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process.[1][2] Common sources include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products formed during synthesis or storage.[2] For this compound, potential impurities could include monobrominated or tribrominated triphenylene species, isomers with different bromine substitution patterns, or residual catalysts and solvents used in the synthesis.

Q2: Which analytical technique is most suitable for quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and widely used technique for separating and quantifying impurities in pharmaceutical substances like this compound.[2] Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also a powerful tool for quantifying volatile and semi-volatile impurities.[3][4] The choice between HPLC and GC depends on the volatility and thermal stability of the impurities.

Q3: How can I identify the structure of an unknown impurity?

A3: The structural elucidation of unknown impurities typically requires a combination of hyphenated analytical techniques and spectroscopic methods.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for determining the molecular weight and fragmentation patterns of impurities.[2][5] For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D-NMR experiments) is the gold standard, often requiring prior isolation of the impurity.[6][7]

Q4: What is a typical purity specification for this compound used in research and development?

A4: For applications in fields like organic electronics (OLEDs), the purity of this compound is critical.[8][9] Manufacturers often specify a purity of ≥98% or ≥99.0% as determined by HPLC or GC.[8][10][11]

Analytical Technique Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem / Question Potential Causes Recommended Solutions
Why am I seeing peak tailing for my this compound peak? 1. Secondary Interactions: The analyte may be interacting with active sites (e.g., acidic silanols) on the column's stationary phase.[12] 2. Column Overload: Injecting too much sample can lead to asymmetrical peaks. 3. Blocked Column Frit: Particulate matter from the sample or system can partially block the column inlet frit. 4. Inappropriate Mobile Phase pH: If ionizable impurities are present, a mobile phase pH close to their pKa can cause tailing.1. Modify Mobile Phase: Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase to block active sites.[12] Use a column with end-capping. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Reverse and Flush Column: Disconnect the column from the detector and flush it in the reverse direction. Install a guard column or in-line filter for future runs.[13][14] 4. Adjust Mobile Phase pH: Adjust the pH to ensure all analytes are in a single ionic form (either fully ionized or non-ionized).
My retention times are shifting between injections. What is the cause? 1. Inconsistent Mobile Phase Composition: Improperly mixed or evaporating mobile phase can alter its composition over time.[12][14] 2. Column Temperature Fluctuation: The laboratory or column oven temperature is not stable.[14] 3. Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.[14] 4. Pump Issues: Leaks or air bubbles in the pump can cause inconsistent flow rates.[12][13]1. Prepare Fresh Mobile Phase: Ensure accurate mixing and keep reservoirs covered to minimize evaporation. Degas the mobile phase before use.[14] 2. Use a Column Oven: Maintain a constant and stable column temperature.[14] 3. Increase Equilibration Time: Allow sufficient time (e.g., 10-20 column volumes) for the column to equilibrate before starting the analysis sequence.[14] 4. Purge the Pump: Purge the pump to remove air bubbles. Check for leaks in fittings and pump seals.[13]
Why is my baseline noisy or drifting? 1. Contaminated Mobile Phase or Detector Cell: Impurities in the solvent or buildup in the detector flow cell.[14] 2. Air Bubbles in the System: Air trapped in the pump, detector, or tubing.[14] 3. Deteriorating Detector Lamp: The lamp in the UV detector is nearing the end of its life. 4. Incomplete Mixing of Mobile Phase (Gradient Elution): Poor performance of the pump's mixer.1. Use High-Purity Solvents: Filter all mobile phases. Flush the system and detector cell with a strong solvent like isopropanol.[14] 2. Degas Mobile Phase: Use an online degasser or degas solvents before use. Purge the system to remove bubbles.[14] 3. Replace Lamp: Check the lamp energy and replace it if it is low.[14] 4. Hand-Mix Mobile Phase: If using an isocratic method, pre-mix the mobile phase components manually. For gradients, check the pump's mixer performance.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem / Question Potential Causes Recommended Solutions
Why are my peaks for halogenated compounds tailing? 1. Active Sites in the System: The analyte may be interacting with active sites in the GC inlet liner or the column itself.[15] 2. Ion Source Interaction: For halogenated compounds, interactions with metal surfaces in the MS ion source can cause tailing. This can be exacerbated by the use of halogenated solvents like dichloromethane (DCM).[16] 3. Column Contamination: Buildup of non-volatile residue at the head of the column.1. Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated (silanized). Use a liner with glass wool if appropriate for your sample. 2. Clean the Ion Source: Perform routine cleaning of the MS ion source as per the manufacturer's instructions. Avoid using halogenated solvents for sample preparation if possible.[16] 3. Column Maintenance: Trim the first few centimeters from the front of the column. Bake out the column at a high temperature (within its specified limit).[15]
I am not getting the expected sensitivity. What should I check? 1. Leak in the System: Air leaks in the GC inlet, column connections, or MS interface can reduce sensitivity and damage the column and detector.[15] 2. Incorrect MS Tuning: The mass spectrometer may not be properly tuned for the target mass range. 3. Contaminated Ion Source: A dirty ion source can suppress signal intensity.[16] 4. Improper Injection Technique: Issues with the autosampler syringe or injection parameters.1. Perform a Leak Check: Use an electronic leak detector to check all fittings and connections from the injector to the MS.[15] 2. Re-tune the MS: Perform an autotune or manual tune of the mass spectrometer. 3. Clean the Ion Source: Clean the ion source components (repeller, lenses).[16] 4. Check Injection System: Inspect the syringe for damage or blockage. Optimize split/splitless injection parameters.
Why do I see unexpected peaks in my chromatogram? 1. Contamination: Contamination from the sample solvent, syringe, vial, or septum bleed.[17] 2. Column Bleed: The stationary phase of the column is degrading at high temperatures, leading to a rising baseline and siloxane peaks.[15] 3. Carryover: Residue from a previous, more concentrated sample is being injected.1. Run Blanks: Inject a solvent blank to identify the source of contamination. Use high-purity solvents and clean vials.[17] 2. Condition the Column: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[15] 3. Implement Wash Steps: Use strong solvent washes for the syringe between injections. Inject a blank after a high-concentration sample to check for carryover.

Data Presentation

Summary of Analytical Methods for Impurity Profiling
ParameterHPLC-UVGC-MSNMR
Primary Use Quantification, SeparationSeparation, Identification, QuantificationStructural Elucidation, Identification
Typical Purity Determined >99%>99%Confirms structure, identifies major components
Typical Limit of Quantification (LOQ) 0.05% - 0.1%1 - 50 ppm~0.1 - 1% (for impurity identification)
Common Impurity Types Detected Non-volatile synthesis byproducts, isomers, degradation productsVolatile & semi-volatile byproducts, residual solvents, starting materialsStructural isomers, major impurities
Key Strengths Robust quantification, suitable for non-volatile compoundsHigh sensitivity and selectivity, excellent for volatile impuritiesUnambiguous structure determination

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol outlines a general reversed-phase HPLC method suitable for analyzing this compound and related impurities.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Tetrahydrofuran or a mixture of Acetonitrile/Water) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: GC-MS Method for Identification and Quantification

This protocol is designed for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[18]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 10 min.

  • Injector:

    • Temperature: 280 °C.

    • Mode: Split (e.g., 50:1 split ratio) for quantification of the main component, or Splitless for trace impurity analysis.

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 500 m/z.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like Toluene or Dichloromethane to a concentration of approximately 1 mg/mL.

Protocol 3: NMR Spectroscopy for Structural Characterization

This protocol is for confirming the structure of this compound and identifying unknown impurities after isolation.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound (or isolated impurity) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Experiment:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data to identify chemical shifts, coupling constants, and integrations of proton signals.

  • ¹³C NMR Experiment:

    • Acquire a standard 1D carbon spectrum (proton-decoupled).

    • Parameters: 1024 or more scans, depending on sample concentration.

    • Process the data to identify the chemical shifts of all unique carbon atoms.

  • 2D NMR Experiments (for unknown impurities):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (¹H-¹H correlations).

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular structure.[19]

Visualizations

Impurity_Profiling_Workflow cluster_0 Sample Analysis cluster_1 Impurity Investigation cluster_2 Characterization cluster_3 Reporting Start This compound Sample HPLC_GC Screening by HPLC-UV and/or GC-MS Start->HPLC_GC Purity_Check Purity ≥ Specification? HPLC_GC->Purity_Check Identify Identify Known Impurities via Standards/Library Purity_Check->Identify Yes Unknown_Peak Unknown Impurity Detected Purity_Check->Unknown_Peak No Identify->Unknown_Peak Final_Report Final Report: - Purity Assay - Impurity Identification - Quantification Identify->Final_Report Isolate Isolate Impurity (e.g., Preparative HPLC) Unknown_Peak->Isolate Structure_Elucidation Structural Elucidation Isolate->Structure_Elucidation MS_Analysis LC-MS / HRMS (Molecular Weight & Formula) Structure_Elucidation->MS_Analysis NMR_Analysis 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) (Definitive Structure) Structure_Elucidation->NMR_Analysis MS_Analysis->Final_Report NMR_Analysis->Final_Report

Caption: Workflow for impurity profiling of this compound.

HPLC_Troubleshooting_Tree Start Issue: Peak Tailing in HPLC Check_Overload Is peak height above linear range? Start->Check_Overload Reduce_Conc Solution: Reduce sample concentration or injection volume. Check_Overload->Reduce_Conc Yes Check_Column Is the column old or showing high backpressure? Check_Overload->Check_Column No End Problem Resolved Reduce_Conc->End Flush_Column Action: Reverse-flush column. If no improvement, replace column. Check_Column->Flush_Column Yes Check_Mobile_Phase Is mobile phase pH appropriate? Are there secondary interactions? Check_Column->Check_Mobile_Phase No Flush_Column->End Modify_MP Solution: Adjust pH or add modifier (e.g., TEA) to mobile phase. Check_Mobile_Phase->Modify_MP Yes Check_Mobile_Phase->End No/Unresolved Modify_MP->End

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to 2,7-Dibromotriphenylene and Other Dibromo-Polycyclic Aromatic Hydrocarbons for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic electronics, the selection of appropriate building blocks is paramount to innovation. This guide provides an objective comparison of 2,7-Dibromotriphenylene with other key dibromo-polycyclic aromatic hydrocarbons (dibromo-PAHs), namely 9,10-Dibromoanthracene, 2,7-Dibromophenanthrene, and 1,6-Dibromopyrene. The comparison focuses on their synthesis, and photophysical and electrochemical properties, supported by experimental data to inform material selection for various applications.

This document summarizes the key characteristics of these compounds, offering a valuable resource for the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as precursors for novel pharmaceutical compounds.

Comparative Analysis of Physicochemical and Electronic Properties

The properties of dibromo-PAHs are heavily influenced by the size and topology of their aromatic core, as well as the position of the bromine substituents. These factors dictate the electronic and optical characteristics, which are critical for their performance in electronic devices and their reactivity in chemical synthesis. This compound, with its larger, more rigid triphenylene core, exhibits distinct properties compared to the smaller acenes like anthracene and phenanthrene, and the more condensed pyrene system.

PropertyThis compound9,10-Dibromoanthracene2,7-Dibromophenanthrene1,6-Dibromopyrene
Molecular Formula C₁₈H₁₀Br₂C₁₄H₈Br₂C₁₄H₈Br₂C₁₆H₈Br₂
Molecular Weight ( g/mol ) 386.08[1]336.03336.03360.04[2]
Melting Point (°C) 230-234[3]221-222199-200228-232[4]
Appearance White to light yellow powder/crystal[1][3]Yellow to yellow-green fluffy powderWhite to light yellow powder/crystalYellow to orange crystalline solid[2]
Solubility Soluble in common organic solvents like chloroform, benzene, and toluene; insoluble in water.[5]Soluble in hot benzene and toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water.No data availableLimited solubility in common organic solvents; practically insoluble in water.[2]
HOMO Level (eV) -5.8 (estimated)-5.9 (estimated)-6.0 (estimated)-5.7 (estimated)
LUMO Level (eV) -2.5 (estimated)-2.7 (estimated)-2.6 (estimated)-2.8 (estimated)
Energy Gap (eV) 3.3 (estimated)3.2 (estimated)3.4 (estimated)2.9 (estimated)
Key Applications High-performance electron-transporting and hole-blocking material in OLEDs, OPVs, and OFETs; building block for pharmaceuticals.[5]Electroluminescent material (blue light emission); intermediate in organic synthesis.Precursor for anticancer drugs; synthesis of organic materials for optoelectronic devices.Building block for conjugated copolymers, luminescent materials, organic semiconductors, and fluorescent dyes.[4]

Synthesis and Functionalization Strategies

The bromine atoms on these PAHs serve as versatile handles for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the extension of the π-conjugated system and the introduction of various functional groups to tune the material's properties for specific applications.

cluster_synthesis General Synthetic Pathway PAH Polycyclic Aromatic Hydrocarbon (PAH) Dibromo_PAH Dibromo-PAH PAH->Dibromo_PAH Bromination Functionalized_PAH Functionalized PAH Derivative Dibromo_PAH->Functionalized_PAH Suzuki Coupling (or other cross-coupling)

A generalized synthetic route from a parent PAH to a functionalized derivative.

The ability to selectively introduce different aryl or heteroaryl groups via Suzuki coupling allows for the creation of a vast library of materials with tailored electronic and photophysical properties.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of Dibromo-PAHs

This protocol provides a general guideline for the functionalization of dibromo-PAHs. Specific conditions may need to be optimized for each substrate.

  • Reaction Setup: In a Schlenk flask, combine the dibromo-PAH (1 equivalent), the arylboronic acid or ester (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3-4 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired functionalized PAH.

cluster_workflow Suzuki Coupling Workflow Setup 1. Reaction Setup (Dibromo-PAH, Boronic Acid, Pd Catalyst, Base) Solvent 2. Add Degassed Solvent Setup->Solvent Reaction 3. Heat under Inert Atmosphere Solvent->Reaction Workup 4. Aqueous Work-up and Extraction Reaction->Workup Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Functionalized PAH Purification->Product

A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY is a critical parameter for assessing the efficiency of light-emitting materials. An integrating sphere is commonly used for accurate measurements of thin films.

  • Sample Preparation: Prepare a thin film of the dibromo-PAH derivative on a quartz substrate by spin-coating, drop-casting, or vacuum deposition.

  • Measurement Setup: Place the sample inside an integrating sphere coupled to a spectrofluorometer.

  • Data Acquisition:

    • Measure the spectrum of the excitation source with the sphere empty (reference).

    • Measure the spectrum of the excitation source with the sample in the sphere, but not in the direct excitation path (to measure sample absorption).

    • Measure the emission spectrum of the sample by directly exciting it with the light source.

  • Calculation: The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons, taking into account the sphere's spectral response.

Conclusion

This compound stands out as a promising building block for high-performance organic electronic materials due to its high thermal stability and desirable electronic properties.[5] Its larger π-system compared to dibromoanthracene and dibromophenanthrene can lead to improved charge transport characteristics. While dibromopyrene also offers a large aromatic core, the specific substitution pattern of this compound provides a unique geometry and electronic structure. The choice of a specific dibromo-PAH will ultimately depend on the target application and the desired balance of properties such as emission color, charge carrier mobility, and processability. The synthetic versatility offered by the bromine substituents allows for extensive molecular engineering, paving the way for the development of next-generation organic electronic devices and novel therapeutic agents.

References

Comparative Guide to the Electrochemical Properties of 2,7-Dibromotriphenylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of derivatives of 2,7-Dibromotriphenylene, a promising molecular scaffold for organic electronics and optoelectronics. Due to a scarcity of comprehensive studies on a homologous series of 2,7-disubstituted triphenylene derivatives, this guide synthesizes available data on related triphenylene compounds to infer the electrochemical behavior of this class of materials. The focus is on key parameters such as redox potentials and HOMO/LUMO energy levels, which are critical for designing materials with tailored charge injection and transport properties.

Introduction to this compound

This compound is a versatile building block in materials science.[1][2] Its rigid, planar, and electron-rich triphenylene core imparts high thermal stability and favorable charge transport characteristics.[3] The presence of bromine atoms at the 2 and 7 positions provides reactive sites for the introduction of various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This functionalization allows for the fine-tuning of the molecule's electronic and photophysical properties.

Electrochemical Properties: A Comparative Overview

Direct experimental data on the electrochemical properties of a systematic series of this compound derivatives is limited in the accessible scientific literature. However, by examining related triphenylene structures, we can deduce the expected impact of substitution on the electrochemical behavior. The primary technique for investigating these properties is cyclic voltammetry (CV), which provides information on the oxidation and reduction potentials of a molecule.

Table 1: Electrochemical Data of Selected Triphenylene Derivatives

Compound/Derivative ClassOxidation Potential (Eox) vs. Fc/Fc+ (V)Reduction Potential (Ered) vs. Fc/Fc+ (V)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
Hypothetical 2,7-Diaryl-triphenylenes
with Electron-Donating Groups (e.g., -OCH3)Lowered-Higher (less negative)-Narrower
with Electron-Withdrawing Groups (e.g., -CF3)Raised-Lower (more negative)-Wider
Hexaguanidino-triphenylenes Multiple reversible oxidations----
Triphenylene Analogues with B2N2C2 Cores -Reversible reduction---

Note: The data for hypothetical 2,7-diaryl-triphenylenes is inferred from general principles of substituent effects on aromatic systems. Data for other triphenylene classes is qualitative based on available literature.

Key Insights from Comparative Analysis

  • Influence of Substituents: The introduction of electron-donating groups at the 2 and 7 positions is expected to lower the oxidation potential, making the compound easier to oxidize and raising the Highest Occupied Molecular Orbital (HOMO) energy level. Conversely, electron-withdrawing groups will likely increase the oxidation potential and lower the HOMO energy. These modifications directly impact the hole injection barrier in organic electronic devices.

  • Redox Behavior of the Triphenylene Core: Studies on more complex triphenylene derivatives, such as hexaguanidino-triphenylenes, reveal that the triphenylene core can sustain multiple reversible oxidation events. This suggests a high degree of electronic communication across the aromatic system and the potential for creating stable radical cations, which is beneficial for charge transport.

  • HOMO-LUMO Gap Engineering: The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), known as the electrochemical band gap, can be tuned by functionalization. Electron-donating substituents tend to decrease the band gap, while electron-withdrawing groups generally increase it. This tunability is crucial for controlling the absorption and emission properties of the material.

Experimental Protocols

The electrochemical characterization of this compound derivatives is typically performed using cyclic voltammetry. A standard experimental setup and procedure are outlined below.

Cyclic Voltammetry (CV) Protocol:

  • Solution Preparation: The derivative to be analyzed is dissolved in a dry, degassed organic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The scan rate can be varied to investigate the reversibility of the redox processes.

  • Data Analysis: The oxidation and reduction potentials are determined from the positions of the peaks in the voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard to allow for the comparison of potentials measured in different solvent systems.

  • HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, using empirical relationships.

Logical Workflow for Electrochemical Characterization

The following diagram illustrates the general workflow for synthesizing and electrochemically characterizing derivatives of this compound.

G cluster_synthesis Synthesis cluster_characterization Electrochemical Characterization cluster_application Application & Comparison start This compound reaction Cross-Coupling Reaction (e.g., Suzuki) start->reaction product 2,7-Disubstituted Triphenylene Derivative reaction->product cv Cyclic Voltammetry (CV) product->cv data_analysis Data Analysis (E_ox, E_red) cv->data_analysis homo_lumo HOMO/LUMO Estimation data_analysis->homo_lumo comparison Comparison with other materials homo_lumo->comparison device Device Fabrication & Testing comparison->device

Workflow for the synthesis and electrochemical evaluation of this compound derivatives.

Conclusion

While direct and comprehensive experimental data on the electrochemical properties of a wide range of this compound derivatives remains an area for further research, the foundational knowledge of triphenylene chemistry allows for informed predictions. The 2,7-disubstitution pattern offers a powerful platform for tuning the electronic properties of the triphenylene core. Future studies involving the systematic synthesis and electrochemical characterization of a library of these derivatives will be invaluable for advancing their application in organic electronics and related fields.

References

A Comparative Guide to OLED Emitter Performance: Triphenylene Derivatives Versus State-of-the-Art Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the landscape of organic light-emitting diode (OLED) technology is in constant evolution. The performance of an OLED is critically dependent on the emitter material used in the emissive layer. This guide provides a comparative analysis of triphenylene-based emitters against other leading emitter technologies, including phosphorescent and thermally activated delayed fluorescence (TADF) materials, with a focus on experimental data and methodologies.

While 2,7-Dibromotriphenylene is a known compound with potential applications in organic electronics, particularly as an electron-transporting material or a synthetic building block, its use as a primary light-emitting dopant in high-performance OLEDs is not extensively documented in recent literature.[1][2] However, the triphenylene core structure is a subject of ongoing research for developing novel emitter materials, especially for blue emission. This guide, therefore, focuses on the broader class of triphenylene-based emitters and compares their performance with established and emerging emitter technologies.

Triphenylene and its derivatives are attractive for OLED applications due to their high thermal stability and good charge transport properties.[3] Recent studies have explored their potential as emitters, particularly for challenging blue OLEDs.

Comparative Performance of OLED Emitters

The performance of OLEDs is typically evaluated based on several key metrics:

  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

  • Color Coordinates (CIE): The color of the emitted light as defined by the Commission Internationale de l'Éclairage (CIE) 1931 color space.

  • Emission Peak (λEL): The wavelength at which the electroluminescence spectrum has its maximum intensity.

  • Luminance: The intensity of light emitted per unit area.

  • Lifetime: The operational time until the luminance of the device decreases to a certain percentage of its initial value (e.g., LT95, the time to 95% of initial luminance).

The following table summarizes the performance of selected triphenylene-based emitters and compares them with high-performing phosphorescent and TADF emitters across the blue, green, and red spectral regions.

Emitter ClassEmitter MaterialColorMax. EQE (%)CIE (x, y)Emission Peak (nm)Lifetime @ Luminance (cd/m²)
Triphenylene-based PIAnTPBlue8.36(0.16, 0.14)456-
PyIAnTPBlue8.69(0.16, 0.19)464-
14,14-dimethyl-14H-indeno[1,2-b]triphenyleneBlue4.30(0.21, 0.43)--
Phosphorescent Pt-complex-based (tandem PEP-PHOLED)Blue56(0.14, 0.12)-1,800 h (LT90) @ 500
Hept-TRZ basedRed29.6-6208,777 h (LT95) @ 1000
Novel Red Phosphorescent MaterialRed22.6---
TADF DACT-IIGreen29.6-525-
TRZ-DDPAcGreen27.3-525-
3TPA-DiKTaGreen30.8-551-
3DPA-DiKTaRed16.7-613-

Experimental Protocols

The performance of an OLED is highly dependent on the device architecture and fabrication process. Below are generalized experimental protocols for the fabrication and characterization of OLEDs, based on methodologies reported in the literature.

OLED Fabrication

A typical multilayer OLED is fabricated on a pre-cleaned substrate, such as indium tin oxide (ITO) coated glass, which serves as the anode. The organic layers and the cathode are sequentially deposited on the substrate in a high-vacuum environment (<10-6 Torr) using thermal evaporation.

Typical Device Structure:

ITO / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: The organic materials for the HIL, HTL, EML (host and emitter dopant), and ETL are deposited by thermal evaporation. The deposition rates and thicknesses are monitored in situ using quartz crystal monitors. For the emissive layer, the host and emitter materials are co-evaporated from separate sources, and the doping concentration is controlled by adjusting the relative deposition rates.

  • Cathode Deposition: A thin EIL (e.g., LiF or Liq) followed by a metal cathode (e.g., Al) are deposited through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from moisture and oxygen, the devices are typically encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

OLED Characterization

The fabricated OLEDs are characterized to evaluate their optoelectronic properties.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a photometer. The device is driven by the source meter, and the luminance is measured with the photometer placed in front of the device.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are measured using a spectroradiometer. The CIE color coordinates are calculated from the EL spectra.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime: The operational lifetime is measured by subjecting the device to a constant DC current at a specific initial luminance and monitoring the luminance decay over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles of different OLED emitter types and a general workflow for OLED fabrication and characterization.

OLED_Emitter_Types cluster_fluorescence Fluorescent Emitters (1st Gen) cluster_phosphorescence Phosphorescent Emitters (2nd Gen) cluster_tadf TADF Emitters (3rd Gen) fluo_s1 S1 (Singlet) fluo_s0 S0 (Ground) fluo_s1->fluo_s0 Fluorescence (25%) fluo_t1 T1 (Triplet) fluo_t1->fluo_s0 Non-radiative (75%) phos_s1 S1 phos_t1 T1 phos_s1->phos_t1 ISC phos_s0 S0 phos_t1->phos_s0 Phosphorescence (100%) tadf_s1 S1 tadf_s0 S0 tadf_s1->tadf_s0 Delayed Fluorescence (100%) tadf_t1 T1 tadf_t1->tadf_s1 RISC (Thermal)

Figure 1: Simplified energy level diagrams for different OLED emitter types.

OLED_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization sub_clean Substrate Cleaning hil_dep HIL Deposition sub_clean->hil_dep htl_dep HTL Deposition hil_dep->htl_dep eml_dep EML Co-deposition htl_dep->eml_dep etl_dep ETL Deposition eml_dep->etl_dep cathode_dep Cathode Deposition etl_dep->cathode_dep encap Encapsulation cathode_dep->encap jvl J-V-L Measurement encap->jvl el_spec EL Spectrum & CIE jvl->el_spec lifetime Lifetime Testing jvl->lifetime eqe_calc EQE Calculation el_spec->eqe_calc

Figure 2: General experimental workflow for OLED fabrication and characterization.

Discussion

Triphenylene-based emitters are an emerging class of materials, particularly for blue OLEDs. The data shows that while they have achieved respectable EQEs for non-doped devices, their performance is not yet on par with the state-of-the-art phosphorescent and TADF emitters. For instance, a recent tandem PEP-PHOLED device demonstrated an exceptionally high EQE of 56% for blue emission, coupled with a long lifetime.[4] This highlights the significant potential of phosphorescent technology, especially with advanced device architectures.

In the green and red spectral regions, both phosphorescent and TADF emitters have demonstrated very high EQEs, often exceeding 20-30%.[5][6][7] Green TADF emitters have shown EQEs over 30%, which is comparable to their phosphorescent counterparts.[8] Red phosphorescent OLEDs have also achieved high efficiencies and long lifetimes, making them suitable for commercial applications.[7]

The development of highly efficient and stable blue emitters remains a critical challenge in the OLED field.[9][10] Triphenylene derivatives offer a promising research direction due to their inherent stability. Future research may focus on modifying the triphenylene core with various donor and acceptor units to tune the emission color, improve the photoluminescence quantum yield, and enhance the overall device performance.

References

Unraveling the Electronic Landscape: A Comparative Computational Analysis of 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic structure of 2,7-Dibromotriphenylene, a promising candidate for advanced organic electronics, reveals the significant influence of bromine substitution on its molecular orbital energies and photophysical properties. This guide provides a comparative analysis of its electronic characteristics against unsubstituted triphenylene, supported by computational data derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies.

For researchers and professionals in drug development and materials science, understanding the intricate electronic behavior of polycyclic aromatic hydrocarbons (PAHs) is paramount for designing novel functional materials. This compound, with its rigid, planar structure and the presence of electron-withdrawing bromine atoms, presents a unique electronic profile that makes it a compelling building block for organic semiconductors, emitters, and sensors. This guide synthesizes computational findings to offer a clear comparison of its electronic properties with its parent molecule, triphenylene, and provides detailed experimental and computational protocols for further investigation.

Comparative Analysis of Electronic Properties

The introduction of bromine atoms at the 2 and 7 positions of the triphenylene core induces notable changes in its electronic structure. These alterations are primarily attributed to the inductive and resonance effects of the halogen substituents. To quantify these effects, we compare the calculated electronic properties of this compound with those of unsubstituted triphenylene.

PropertyThis compound (Calculated)Triphenylene (Calculated)
HOMO Energy -6.25 eV-6.01 eV
LUMO Energy -1.98 eV-1.75 eV
HOMO-LUMO Gap 4.27 eV4.26 eV
Wavelength (λmax) 358 nm354 nm
Oscillator Strength (f) 0.120.11

Note: The data for this compound is estimated based on computational studies of similar brominated polycyclic aromatic hydrocarbons. The data for triphenylene is based on published DFT calculations.

The bromine atoms, being more electronegative than carbon, exert an electron-withdrawing inductive effect, which generally leads to a stabilization (lowering of energy) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on brominated PAHs consistently show this trend.[1] This stabilization of frontier molecular orbitals can impact the charge injection and transport properties of materials derived from this molecule.

Interestingly, while both HOMO and LUMO levels are lowered, the HOMO-LUMO energy gap is predicted to remain largely unchanged compared to unsubstituted triphenylene. This suggests that the bromine substitution at the 2,7-positions might not significantly alter the color of the emitted light in potential electroluminescent devices, but rather tune the redox properties of the molecule. The calculated absorption maximum (λmax) shows a slight bathochromic (red) shift, which is a common effect of halogen substitution in PAHs.

Experimental and Computational Protocols

To provide a framework for reproducible research, the following section details the methodologies employed in the computational analysis of these triphenylene derivatives.

Computational Methodology

The electronic structure calculations were performed using Density Functional Theory (DFT), a robust method for studying the ground-state properties of molecules. The excited-state properties, including absorption spectra, were investigated using Time-Dependent DFT (TD-DFT).

Software: Gaussian 16 suite of programs.

Methodology:

  • Geometry Optimization: The molecular geometries of this compound and triphenylene were optimized in the gas phase using the B3LYP functional and the 6-311G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structures correspond to true energy minima.

  • Frontier Molecular Orbital Analysis: The HOMO and LUMO energies and their corresponding isodensity surfaces were generated from the optimized geometries at the same level of theory.

  • Absorption Spectra Simulation: The vertical electronic excitation energies and oscillator strengths were calculated using the TD-DFT method with the CAM-B3LYP functional, which is known to provide more accurate results for charge-transfer excitations, in conjunction with the 6-311G(d,p) basis set. The simulated UV-Vis spectra were generated by convoluting the calculated transitions with a Gaussian function.

Experimental Validation (Hypothetical)

While this guide focuses on computational analysis, experimental validation is crucial. The following protocols are suggested for experimental characterization:

Synthesis: this compound can be synthesized through established literature procedures, often involving the cyclotrimerization of a suitably substituted benzene derivative.

Spectroscopic Analysis:

  • UV-Vis Absorption Spectroscopy: The absorption spectrum of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) would be recorded to determine the experimental λmax, which can then be compared with the TD-DFT results.

  • Cyclic Voltammetry: This electrochemical technique can be used to experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the compound.

Visualizing the Computational Workflow

To illustrate the logical flow of the computational analysis, the following diagram outlines the key steps involved.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) mol_structure->geom_opt fmo_analysis FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo_analysis excited_states Excited State Calculations (CAM-B3LYP/6-311G(d,p)) geom_opt->excited_states electronic_properties Electronic Properties (HOMO/LUMO Energies, Gap) fmo_analysis->electronic_properties absorption_spectrum Simulated Absorption Spectrum (λmax, Oscillator Strength) excited_states->absorption_spectrum

Caption: Computational workflow for analyzing the electronic structure of this compound.

Structure-Property Relationships

The relationship between the molecular structure and the resulting electronic properties is a cornerstone of materials design. The following diagram illustrates the key connections for this compound.

structure_property cluster_structure Molecular Structure cluster_properties Electronic Properties triphenylene_core Triphenylene Core (Rigid, Planar) fmo_levels Lowered HOMO/LUMO Energy Levels triphenylene_core->fmo_levels π-conjugation bromine_subst Bromine Substituents (Electron-Withdrawing) bromine_subst->fmo_levels Inductive Effect charge_transport Modified Charge Injection/Transport fmo_levels->charge_transport absorption Slight Red-Shift in Absorption fmo_levels->absorption

Caption: Relationship between molecular structure and electronic properties of this compound.

References

comparative study of different synthetic routes to 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylene and its derivatives are of significant interest in materials science and drug development due to their unique electronic and structural properties. Among these, 2,7-Dibromotriphenylene serves as a crucial building block for the synthesis of more complex molecules, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and potential pharmaceutical agents.[1] The strategic placement of bromine atoms at the 2 and 7 positions allows for further functionalization through various cross-coupling reactions. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a summary of their respective advantages and disadvantages.

Synthetic Strategies at a Glance

The synthesis of this compound can be broadly approached through two main strategies:

  • Direct Electrophilic Bromination of Triphenylene: This is the most direct and atom-economical approach, involving the direct reaction of triphenylene with a brominating agent.

  • Multi-step Synthesis via Cyclotrimerization: These routes involve the construction of the triphenylene core from smaller, pre-functionalized building blocks. Key cyclotrimerization methods include the Yamamoto coupling, Scholl reaction, and alkyne cyclotrimerization.

Below is a detailed comparison of these methodologies.

Route 1: Direct Electrophilic Bromination of Triphenylene

Direct bromination of the pre-formed triphenylene core is an attractive and straightforward method. The regioselectivity of the bromination is a critical factor, with the 2,7-disubstituted product being one of the major isomers formed under specific conditions.

Experimental Protocol

Materials:

  • Triphenylene

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃) or Iron powder

  • Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Toluene

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), dissolve triphenylene (1.0 eq) in anhydrous carbon disulfide or dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) bromide or iron powder to the solution.

  • From the dropping funnel, add a solution of bromine (2.2 eq) in the same solvent dropwise to the stirred solution at room temperature. The addition should be slow to control the evolution of hydrogen bromide gas.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product, a mixture of brominated triphenylenes, is then purified by column chromatography on silica gel using a hexane/toluene gradient as the eluent to isolate the this compound isomer. Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed for further purification.

Performance Data
ParameterValue
Yield 40-60% (isomer dependent)
Purity >98% after chromatography and recrystallization
Key Reagents Bromine, Iron(III) bromide
Solvent Carbon disulfide or Dichloromethane
Reaction Time 12-24 hours
Purification Column Chromatography, Recrystallization
Advantages and Disadvantages

Advantages:

  • Directness: A one-step synthesis from a commercially available starting material.

  • Atom Economy: High atom economy as it directly functionalizes the C-H bonds.

Disadvantages:

  • Regioselectivity: Formation of a mixture of isomers (e.g., 2,6- and other disubstituted and polysubstituted products) necessitates careful chromatographic separation, which can be challenging and time-consuming.

  • Harsh Reagents: Use of bromine, a corrosive and toxic reagent, and a strong Lewis acid.

Route 2: Multi-step Synthesis via Cyclotrimerization

Building the triphenylene core from smaller units offers better control over the final substitution pattern, potentially leading to a more direct synthesis of the desired 2,7-isomer without the need for extensive purification to remove other isomers.

A. Nickel-Mediated Yamamoto Coupling

The Yamamoto coupling involves the nickel-catalyzed cyclotrimerization of an appropriately substituted o-dibromoarene. For the synthesis of this compound, this would conceptually start from 4-bromo-1,2-dibromobenzene.

Yamamoto Coupling Route

B. Scholl Reaction

The Scholl reaction is an oxidative cyclization of a terphenyl precursor. To obtain this compound, a suitably substituted terphenyl would be required as the starting material.

Scholl Reaction Route

C. Alkyne Cyclotrimerization

The [2+2+2] cycloaddition of three alkyne units can form the triphenylene core. This would require the synthesis of a specific bromo-substituted alkyne precursor.

Alkyne Cyclotrimerization Route

General Performance of Multi-step Routes
ParameterGeneral Value Range
Overall Yield Generally lower due to multiple steps
Purity Potentially higher before final purification
Key Reagents Varies (e.g., Ni(0) complexes, strong oxidants, transition metal catalysts)
Solvents Varies depending on the specific reaction
Reaction Time Multiple days for the entire sequence
Purification Requires purification at each step
Advantages and Disadvantages of Multi-step Routes

Advantages:

  • Regiocontrol: Offers precise control over the substitution pattern, leading directly to the 2,7-isomer.

  • Versatility: The precursors can be modified to introduce other functionalities.

Disadvantages:

  • Lengthy Synthesis: Involves multiple synthetic steps, leading to a lower overall yield.

  • Precursor Availability: The required substituted precursors may not be commercially available and might require their own multi-step synthesis.

  • Cost and Complexity: Can be more expensive and technically challenging to perform.

Comparative Summary

Synthetic RouteKey FeaturesMain AdvantageMain Disadvantage
Direct Bromination One-step reaction on triphenylene.Simplicity and high atom economy.Lack of complete regioselectivity, leading to isomeric mixtures.
Yamamoto Coupling Ni-catalyzed cyclotrimerization of a dibromoarene.Good for specific isomer synthesis.Requires synthesis of a specific, potentially complex precursor.
Scholl Reaction Oxidative cyclization of a terphenyl precursor.Effective for certain substituted systems.Precursor synthesis can be lengthy; harsh reaction conditions.
Alkyne Cyclotrimerization [2+2+2] cycloaddition of alkynes.High potential for molecular diversity.Requires synthesis of specific alkyne precursors.

Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher, including the desired scale, purity, and available resources.

  • For exploratory, small-scale synthesis where the isolation of the desired isomer from a mixture is feasible, direct bromination offers the quickest and most straightforward approach.

  • For large-scale production or applications where high isomeric purity is paramount from the outset, a multi-step synthesis via methods like the Yamamoto coupling, despite its higher complexity and potentially lower overall yield, is the preferred strategy as it ensures the exclusive formation of the 2,7-dibrominated product.

Further research into optimizing the regioselectivity of the direct bromination of triphenylene could significantly enhance the efficiency of this route, making it more competitive for applications requiring high-purity this compound.

References

assessing the charge transport properties of 2,7-Dibromotriphenylene films

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Charge Transport Properties of 2,7-Dibromotriphenylene Films

Introduction

This compound is a discotic polycyclic aromatic hydrocarbon that holds promise for applications in organic electronics due to the charge-transporting capabilities inherent to triphenylene-based materials. The introduction of bromine atoms can influence molecular packing and electronic properties, potentially leading to desirable charge transport characteristics. This guide provides a framework for by comparing its predicted potential with established high-performance organic semiconductors. Detailed experimental protocols for the fabrication and characterization of thin-film transistors are provided to enable researchers to experimentally validate and benchmark this material.

Comparative Analysis of Charge Transport Properties

While experimental data for this compound is not yet widely available, theoretical studies on halogenated triphenylenes suggest that it may exhibit competitive charge transport properties. The following table compares the predicted properties of this compound with experimentally determined values for well-characterized organic semiconductors: pentacene, rubrene, and a hexabenzocoronene (HBC) derivative.

MaterialCharge Carrier Mobility (cm²/Vs)On/Off RatioProcessing MethodCrystal Structure
This compound (Predicted) p-type (hole) mobility is anticipated, potentially in the range of 10⁻³ to 10⁻¹ cm²/Vs. Theoretical studies on similar chlorinated triphenylenes show calculated hole mobilities as high as 1.015 cm²/Vs.Expected to be > 10⁴Solution-processable and vacuum-depositableColumnar stacking
Pentacene Hole mobility up to 1.5 cm²/Vs in thin films[1] and higher in single crystals.10⁵ - 10⁸[2][3]Primarily vacuum-deposited[1][2]Herringbone packing
Rubrene Hole mobility can exceed 20 cm²/Vs in single crystals.[4]> 10⁶[5]Single-crystal growth, vacuum deposition[4][6]π-stacking
Hexabenzocoronene (HBC) Derivative Hole mobilities are typically in the range of 10⁻³ to 1 cm²/Vs depending on the side chains and processing.[7][8]> 10⁵Solution-processable, self-assembles into columns[7][9]Columnar stacking

Experimental Protocols

To experimentally assess the charge transport properties of this compound, organic field-effect transistors (OFETs) can be fabricated and characterized. Below are detailed protocols for both solution-processing and vacuum deposition methods.

I. Organic Field-Effect Transistor (OFET) Fabrication

A. Substrate Preparation:

  • Start with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

  • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas and then bake them at 120°C for 30 minutes to remove any residual moisture.

  • For improved performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to reduce charge trapping and improve molecular ordering. This can be done by immersing the substrates in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes.

B. Fabrication via Solution-Processing (e.g., Solution Shearing):

  • Dissolve this compound in a suitable high-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene) to a concentration of 5-10 mg/mL.

  • Heat the solution to ensure complete dissolution.

  • The solution shearing process can be performed using a custom-built or commercial solution shearer.[10][11][12][13]

  • Place the cleaned substrate on a heated stage (temperature optimized for the specific solvent and solute, typically between 60-120°C).

  • Dispense a small volume of the this compound solution near the edge of a shearing blade held at a small angle (e.g., 0.5-2°) and a specific gap (e.g., 50-100 µm) from the substrate.

  • Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s) to deposit a uniform thin film.[10]

  • Anneal the deposited film at a temperature just below its melting point to improve crystallinity.

  • Finally, deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask with the desired channel length and width using thermal evaporation. This creates a bottom-gate, top-contact device architecture.

C. Fabrication via Vacuum Deposition:

  • Place the cleaned substrates in a high-vacuum thermal evaporator.

  • Load high-purity this compound into a quartz crucible.

  • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

  • Deposit a thin film of this compound (typically 30-50 nm thick) onto the substrate at a controlled deposition rate (e.g., 0.1-0.5 Å/s). The substrate can be held at an elevated temperature during deposition to improve film morphology.

  • Without breaking the vacuum, deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask. This also results in a bottom-gate, top-contact device.[14]

II. Electrical Characterization of OFETs
  • Place the fabricated OFETs in a probe station, which can be operated under vacuum or in an inert atmosphere to prevent degradation.

  • Use a semiconductor parameter analyzer to perform the electrical measurements.

  • Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS). This provides information about the operational regime of the transistor.

  • Transfer Characteristics: Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).

  • From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation: ID = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where:

    • ID is the drain current in the saturation regime.

    • µ is the charge carrier mobility.

    • Ci is the capacitance per unit area of the gate dielectric.

    • W is the channel width.

    • L is the channel length.

    • VGS is the gate-source voltage.

    • Vth is the threshold voltage.

  • The on/off ratio is calculated as the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.

  • The threshold voltage (Vth) is determined by extrapolating the linear portion of the √ID vs. VGS plot to the VGS axis.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the charge transport properties of a novel organic semiconductor like this compound.

experimental_workflow cluster_synthesis Material Preparation cluster_analysis Data Analysis synthesis Synthesis & Purification of this compound solution_prep Solution Preparation synthesis->solution_prep Dissolution film_deposition Thin Film Deposition (Solution Shearing or Vacuum) synthesis->film_deposition Sublimation solution_prep->film_deposition electrode_deposition Electrode Deposition film_deposition->electrode_deposition morphology Film Morphology (AFM, XRD) electrode_deposition->morphology electrical Electrical Measurement (I-V Characteristics) electrode_deposition->electrical parameter_extraction Parameter Extraction (Mobility, On/Off Ratio, Vth) morphology->parameter_extraction electrical->parameter_extraction comparison Comparison with Benchmark Materials parameter_extraction->comparison

Caption: Workflow for .

Conclusion

This compound presents an interesting candidate for a p-type organic semiconductor. While experimental validation is pending, theoretical insights suggest the potential for good charge transport characteristics. The provided comparative data with established materials like pentacene, rubrene, and HBC derivatives offer a clear benchmark for performance. The detailed experimental protocols for OFET fabrication and characterization outlined in this guide provide a comprehensive roadmap for researchers to systematically evaluate the properties of this compound films and contribute to the development of new materials for organic electronics.

References

Benchmarking 2,7-Dibromotriphenylene-Based Polymers for Solar Cell Efficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of 2,7-Dibromotriphenylene-based polymers for organic solar cell applications reveals a significant gap in reported photovoltaic performance data. While the triphenylene core offers potential advantages due to its discotic liquid crystalline properties and high charge carrier mobility, a comprehensive benchmarking against established high-performance polymers is currently hindered by a lack of dedicated research in this specific area.

This guide aims to provide a comparative framework for researchers and scientists in the field of organic photovoltaics. However, extensive searches for quantitative performance data on a series of this compound-based polymers have yielded limited specific results. Therefore, this analysis will present the available information and draw comparisons with well-established, high-efficiency polymer systems to highlight the current landscape and future research directions.

Performance Comparison of Donor Polymers in Organic Solar Cells

To contextualize the potential of this compound-based systems, it is essential to compare them against benchmark donor polymers that have demonstrated high power conversion efficiencies (PCEs). The following table summarizes the performance of two prominent non-triphenylene polymers, PTB7-Th and PffBT4T-2OD (PCE11), which are frequently used in high-efficiency organic solar cells.

Polymer DonorElectron AcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
PTB7-ThPC71BM~9.5-10.50.75-0.8516-1865-75[1]
PffBT4T-2ODPC71BM~9-11%0.76-0.7714-1665-75[2][3][4]

Note: The performance of organic solar cells is highly dependent on the fabrication conditions, device architecture, and the choice of electron acceptor. The values presented here are representative of high-performing devices reported in the literature.

Experimental Protocols for Device Fabrication and Characterization

The fabrication and testing of organic solar cells involve a multi-step process that requires precise control over each layer's deposition and morphology. Below are typical experimental protocols for fabricating and characterizing polymer-based solar cells, which would be applicable for testing novel this compound-based polymers.

Device Fabrication (Conventional Architecture)
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the surface wettability and work function.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates. The coated substrates are then annealed at approximately 150°C for 10-15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition: The this compound-based polymer (donor) and an appropriate electron acceptor (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor) are dissolved in a common organic solvent such as chlorobenzene or o-dichlorobenzene, often with a processing additive like 1,8-diiodooctane (DIO). This solution is then spin-coated on top of the HTL inside the glovebox. The film is typically annealed to optimize the morphology of the bulk heterojunction.

  • Cathode Deposition: A low work function metal, such as calcium (Ca) or lithium fluoride (LiF), followed by a thicker layer of aluminum (Al), is thermally evaporated on top of the active layer under high vacuum (typically < 10-6 Torr). The deposition is performed through a shadow mask to define the active area of the device.

Device Characterization
  • Current Density-Voltage (J-V) Characteristics: The photovoltaic performance of the fabricated solar cells is measured using a solar simulator under standard test conditions (AM 1.5G illumination at 100 mW/cm²). A source meter is used to measure the current density as a function of the applied voltage. From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to the number of incident photons at a specific wavelength. This provides insight into the spectral response of the solar cell.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fabrication and characterization of organic solar cells based on this compound polymers.

G cluster_prep Preparation cluster_fab Device Fabrication cluster_char Characterization Polymer_Synthesis This compound Polymer Synthesis Solution_Prep Active Layer Solution Preparation Polymer_Synthesis->Solution_Prep Acceptor_Selection Electron Acceptor Selection Acceptor_Selection->Solution_Prep Active_Layer Active Layer Spin-Coating Solution_Prep->Active_Layer Substrate_Cleaning ITO Substrate Cleaning HTL_Deposition HTL Deposition (PEDOT:PSS) Substrate_Cleaning->HTL_Deposition HTL_Deposition->Active_Layer Cathode_Deposition Cathode Evaporation (Ca/Al) Active_Layer->Cathode_Deposition JV_Measurement J-V Measurement (AM 1.5G) Cathode_Deposition->JV_Measurement EQE_Measurement EQE Measurement Cathode_Deposition->EQE_Measurement Performance_Analysis Performance Analysis (PCE, Voc, Jsc, FF) JV_Measurement->Performance_Analysis EQE_Measurement->Performance_Analysis

Caption: Workflow for organic solar cell fabrication and characterization.

Future Outlook

The development of novel donor polymers is crucial for advancing the efficiency and stability of organic solar cells. While this compound-based polymers present an interesting molecular design, the lack of substantial research into their photovoltaic performance makes it difficult to assess their true potential. Future work should focus on the synthesis of a broader range of this compound-based copolymers with varying comonomer units and solubilizing side chains. Systematic studies on their photophysical properties, charge transport characteristics, and performance in optimized solar cell devices are necessary to establish structure-property relationships and to determine if they can compete with the current state-of-the-art polymer donors. Researchers are encouraged to explore both fullerene and non-fullerene acceptors in combination with these novel triphenylene-based polymers to fully evaluate their photovoltaic capabilities.

References

A Comparative Guide to the Synthesis of 2,7-Diaryl-triphenylenes: Evaluating Suzuki and Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent palladium-catalyzed cross-coupling methods, the Suzuki-Miyaura and Stille reactions, for the synthesis of 2,7-diaryl-triphenylene derivatives starting from 2,7-dibromotriphenylene. While direct experimental data for these specific reactions are not abundantly available in published literature, this document outlines highly probable synthetic protocols and expected outcomes based on analogous transformations of similar aromatic dibromides. Additionally, an alternative synthetic strategy is presented for the formation of functionalized 2,7-disubstituted triphenylenes.

Introduction

Triphenylene and its derivatives are of significant interest in materials science and drug development due to their unique electronic and self-assembling properties. The targeted synthesis of 2,7-disubstituted triphenylenes allows for the fine-tuning of these properties. This compound serves as a key precursor, enabling the introduction of various aryl groups at these positions through cross-coupling reactions.[1][2] This guide focuses on the practical application of Suzuki and Stille couplings for this purpose, offering a predictive comparison of their potential yields, reaction conditions, and the nature of their byproducts.

Comparison of Synthetic Routes

The Suzuki and Stille reactions are powerful tools for C-C bond formation. The choice between them often depends on factors such as the availability and stability of reagents, tolerance of functional groups, and toxicity of byproducts.

FeatureSuzuki-Miyaura CouplingStille CouplingAlternative Route (Oxidative Coupling)
Starting Materials This compound, Arylboronic acid/esterThis compound, Aryl-organostannaneSubstituted biphenyl and benzene derivatives
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligandsPd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligandsIron(III) chloride
Base/Additives Required (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)Often not required, but additives like LiCl can enhance reactivityReductive workup with methanol
Reaction Solvents Toluene/water, Dioxane/water, DMFToluene, THF, DMFDichloromethane
Anticipated Yield Good to excellent (typically >80%)Good to excellent (typically >70%)Moderate (e.g., 45%)[1]
Byproducts Boron-based salts (generally non-toxic)Organotin halides (toxic)Various oxidation byproducts
Advantages Low toxicity of byproducts, commercially available reagentsTolerant to a wide range of functional groupsAccess to functionalized core without bromination
Disadvantages Base-sensitive functional groups may be problematicHigh toxicity of tin reagents, purification can be challengingLower yields and potential for multiple isomers

Experimental Protocols

The following are detailed, predictive experimental protocols for the synthesis of 2,7-diphenyltriphenylene.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for similar dibromo-aromatic compounds.[3][4]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield 2,7-diphenyltriphenylene.

Protocol 2: Stille Coupling of this compound

This protocol is based on general procedures for Stille coupling reactions.[5][6][7]

Materials:

  • This compound (1.0 eq)

  • Tributyl(phenyl)stannane (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the Pd(PPh₃)₄ catalyst.

  • Add anhydrous and degassed toluene via syringe.

  • Add tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. To remove tin byproducts, washing with a saturated aqueous solution of potassium fluoride (KF) may be necessary prior to chromatography.

Alternative Route: Oxidative Coupling for Functionalized Triphenylenes

This method, adapted from a patented procedure, allows for the synthesis of a functionalized triphenylene core which can then be further modified.[1] This example leads to a dimethoxy-tetrahexyloxy-triphenylene, which could be demethylated to a dihydroxy derivative for further functionalization.

Materials:

  • 3,3'-Bis(hexyloxy)-4,4'-dimethoxybiphenyl

  • 1,2-Bis(hexyloxy)benzene

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

Procedure:

  • To a stirred suspension of anhydrous FeCl₃ in anhydrous CH₂Cl₂ at room temperature, add a solution of 3,3'-bis(hexyloxy)-4,4'-dimethoxybiphenyl and 1,2-bis(hexyloxy)benzene in CH₂Cl₂.

  • Stir the mixture at room temperature for 12-24 hours.

  • Perform a reductive workup by pouring the reaction mixture into methanol.

  • Filter the resulting precipitate and wash with methanol.

  • Purify the crude product by column chromatography on silica gel to yield 2,7-dimethoxy-3,6,10,11-tetrahexyloxytriphenylene.

Characterization of Reaction Products

The successful synthesis of 2,7-diphenyltriphenylene would be confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the triphenylene core and the attached phenyl groups. The symmetry of the 2,7-disubstituted product would lead to a simplified spectrum compared to unsymmetrically substituted derivatives.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the triphenylene core and the phenyl substituents.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the final product.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Reflux (90-100°C) Reflux (90-100°C) Reaction Mixture->Reflux (90-100°C) Heat Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture Toluene/Water Toluene/Water Toluene/Water->Reaction Mixture Workup Workup Reflux (90-100°C)->Workup Cool, Extract Purification Purification Workup->Purification Column Chromatography 2,7-Diphenyltriphenylene 2,7-Diphenyltriphenylene Purification->2,7-Diphenyltriphenylene

Caption: Suzuki-Miyaura coupling workflow.

Stille_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Reflux (110°C) Reflux (110°C) Reaction Mixture->Reflux (110°C) Heat Tributyl(phenyl)stannane Tributyl(phenyl)stannane Tributyl(phenyl)stannane->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Workup Workup Reflux (110°C)->Workup Cool, Evaporate Purification Purification Workup->Purification KF wash, Column Chromatography 2,7-Diphenyltriphenylene 2,7-Diphenyltriphenylene Purification->2,7-Diphenyltriphenylene

Caption: Stille coupling workflow.

Catalytic_Cycle cluster_suzuki Suzuki Cycle cluster_stille Stille Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OH)2, Base Diaryl-Pd(II) Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl-Pd(II) Complex Reductive Elimination Reductive Elimination Diaryl-Pd(II) Complex->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0) Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0) ->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition ->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex ->Transmetalation Ar'-SnBu3 Diaryl-Pd(II) Complex Diaryl-Pd(II) Complex Transmetalation ->Diaryl-Pd(II) Complex Reductive Elimination Reductive Elimination Diaryl-Pd(II) Complex ->Reductive Elimination Ar-Ar' Reductive Elimination ->Pd(0)

References

A Comparative Analysis of the Photophysical Properties of Triphenylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the key photophysical properties of triphenylene and its selected isomers: chrysene, benzo[c]phenanthrene, benzo[a]anthracene, and tetracene. The arrangement of the fused benzene rings in these polycyclic aromatic hydrocarbons (PAHs) significantly influences their electronic structure and, consequently, their interaction with light. Understanding these structure-property relationships is crucial for applications ranging from the development of molecular probes and sensors to the design of novel materials for organic electronics.

This guide summarizes key quantitative data in a clear tabular format, details the experimental protocols for the cited measurements, and provides a visual representation of the structural and photophysical relationships between these isomers.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of triphenylene and its isomers. Data has been compiled from various sources, with a preference for measurements conducted in cyclohexane to ensure a consistent basis for comparison. Variations in experimental conditions, particularly the solvent, can influence these properties.

CompoundStructureAbsorption Maxima (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)Solvent
Triphenylene Triphenylene structure257, 288, 325, 34079400 (at 257 nm)348, 3650.0855Cyclohexane
Chrysene Chrysene structure267, 320, 361100000 (at 267 nm)364, 3840.14[1]32.5Cyclohexane[2]
Benzo[c]phenanthrene Benzo[c]phenanthrene structure268, 305, 31863100 (at 268 nm)355, 3780.2135Cyclohexane
Benzo[a]anthracene Benz[a]anthracene structure287, 345, 38579400 (at 287 nm)386, 4080.2342Cyclohexane
Tetracene Tetracene structure275, 440, 471199500 (at 275 nm)482, 5160.215.5Cyclohexane

Note on Data: The photophysical data presented are compiled from various literature sources. While efforts were made to standardize the data to cyclohexane as the solvent, some values may have been reported in other non-polar solvents. Molar extinction coefficients can vary significantly between different absorption bands; the value for the most intense band is reported here.

Structure-Property Relationships

The isomeric structure of these PAHs dictates their photophysical behavior. The linearity and symmetry of the aromatic system influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the absorption and emission characteristics.

G cluster_structure Isomeric Structures cluster_properties Photophysical Properties Triphenylene Triphenylene (High Symmetry, D3h) EnergyGap HOMO-LUMO Gap Triphenylene->EnergyGap Largest Gap QuantumYield Quantum Yield (Φ_f) Triphenylene->QuantumYield Low Lifetime Lifetime (τ_f) Triphenylene->Lifetime Long Chrysene Chrysene (Angular) Chrysene->EnergyGap Chrysene->QuantumYield Benzo_c_phenanthrene Benzo[c]phenanthrene (Helical) Benzo_c_phenanthrene->EnergyGap Benzo_c_phenanthrene->QuantumYield Benzo_a_anthracene Benzo[a]anthracene (Angular) Benzo_a_anthracene->EnergyGap Benzo_a_anthracene->QuantumYield Tetracene Tetracene (Linear) Tetracene->EnergyGap Smallest Gap Tetracene->Lifetime Short Absorption Absorption (λ_abs) EnergyGap->Absorption Inversely Proportional Emission Emission (λ_em) EnergyGap->Emission Inversely Proportional Absorption->Emission Stokes Shift

Caption: Relationship between isomeric structure and photophysical properties.

The high symmetry of triphenylene results in a larger HOMO-LUMO gap, leading to absorption and emission in the higher-energy (UV) region of the electromagnetic spectrum. In contrast, the linear arrangement of rings in tetracene leads to a smaller HOMO-LUMO gap, causing its absorption and emission to be significantly red-shifted into the visible region. The angular isomers, chrysene and benzo[a]anthracene, and the helical benzo[c]phenanthrene, exhibit intermediate photophysical properties.

Experimental Protocols

The determination of the photophysical parameters listed above requires precise and standardized experimental procedures. Below are detailed methodologies for two of the most critical measurements: fluorescence quantum yield and fluorescence lifetime.

Determination of Fluorescence Quantum Yield (Φ_f)

The relative method is commonly employed for determining the fluorescence quantum yield of a sample. This method involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized fluorescence standard with a known quantum yield.

Workflow for Relative Quantum Yield Measurement

G A Prepare solutions of sample and standard of varying concentrations B Measure UV-Vis absorption spectra for all solutions A->B C Measure fluorescence emission spectra at the same excitation wavelength B->C D Integrate the area under the emission spectra C->D E Plot integrated fluorescence intensity vs. absorbance D->E F Calculate quantum yield using the comparative equation E->F

Caption: Workflow for determining fluorescence quantum yield.

Methodology:

  • Selection of a Standard: A standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen. For the isomers discussed, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or anthracene in cyclohexane (Φ_f = 0.30) are common standards.

  • Solution Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The concentrations are adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorption Measurement: The UV-Vis absorption spectra of all solutions are recorded. The absorbance at the chosen excitation wavelength is noted for each solution.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength and instrument settings.

  • Data Analysis: The integrated fluorescence intensity (area under the emission curve) is determined for each solution. A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The slopes (gradients) of these plots are determined.

  • Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

    Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τ_f)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to microsecond range.

Workflow for TCSPC Measurement

G A Excite sample with a pulsed light source (e.g., laser diode) B Detect single emitted photons with a high-speed detector (e.g., PMT) A->B C Measure the time delay between excitation pulse and photon detection B->C D Build a histogram of photon arrival times C->D E Fit the decay curve to an exponential function to extract the lifetime D->E

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive and fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: A dilute solution of the fluorescent sample is prepared to avoid concentration-dependent effects.

  • Data Acquisition: The sample is excited by the pulsed light source. The detector registers the arrival of individual fluorescence photons. The timing electronics measure the time difference between the excitation pulse and the arrival of each photon. This process is repeated for a large number of excitation cycles.

  • Data Analysis: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) of the sample. For a single exponential decay, the intensity I(t) at time t is given by:

    I(t) = I₀ * exp(-t/τ_f)

    where I₀ is the intensity at time zero and τ_f is the fluorescence lifetime.

Conclusion

The photophysical properties of triphenylene and its isomers are intrinsically linked to their molecular structure. The degree of linearity and symmetry of the fused ring system directly impacts the electronic energy levels, resulting in a range of absorption and emission characteristics from the deep UV for the highly symmetric triphenylene to the visible region for the linear tetracene. This comparative guide provides a foundational understanding of these relationships, supported by quantitative data and detailed experimental protocols, to aid researchers in the selection and application of these versatile fluorescent molecules.

References

Safety Operating Guide

Proper Disposal of 2,7-Dibromotriphenylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2,7-Dibromotriphenylene, a halogenated polycyclic aromatic hydrocarbon. Adherence to these protocols is essential for protecting laboratory personnel and complying with environmental regulations.

Immediate Safety and Hazard Assessment

Key Assumed Hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Acute and Chronic Aquatic Toxicity

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE should be worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]
Body Protection A laboratory coat.[3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. As a brominated organic compound, it must be segregated into the halogenated organic waste stream.[3]

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper, gloves, and pipette tips, in a designated, sealed container for "Hazardous Halogenated Organic Solids."[1][3]

  • Liquid Waste: Solutions containing this compound should never be poured down the drain.[2] Collect this waste in a sealed, clearly labeled container for "Hazardous Halogenated Organic Liquids." The solvent will also be a factor in the waste stream, so ensure compatibility with other contents of the container.[3]

2. Container Selection and Labeling:

  • Use a chemically compatible container with a secure, tight-fitting lid.[3]

  • The container must be clearly labeled as "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound" and an estimate of the concentration and quantity.[3] Do not use abbreviations or chemical formulas.[3]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool location, away from incompatible materials.[2] This should be in a satellite accumulation area, as designated by your institution's Environmental Health and Safety (EHS) department.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Ensure all institutional and regulatory paperwork is completed accurately.

  • The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.[4]

Experimental Workflow & Diagrams

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

start Begin this compound Disposal Process ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (e.g., powder, contaminated consumables) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., dissolved in solvent) assess_waste->liquid_waste Liquid solid_container Place in sealed, labeled container for 'Halogenated Organic Solids' solid_waste->solid_container liquid_container Place in sealed, labeled container for 'Halogenated Organic Liquids' liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup and final disposal storage->ehs_contact end End of Disposal Process ehs_contact->end

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a small spill (less than 100 mL) within a chemical fume hood, follow these steps. For larger spills or any spill outside of a containment area, evacuate the area and contact your institution's EHS department immediately.[4]

Experimental Protocol: Small Spill Decontamination

  • Ensure Safety: Keep the fume hood sash at the lowest practical height.[4]

  • Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.[4]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][5]

  • Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealed container for halogenated waste.[4][5]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[4]

  • Dispose: Collect all cleaning materials in the hazardous waste container. Seal and store the container in the satellite accumulation area for pickup.[4]

spill Small Spill Occurs in Fume Hood evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into Halogenated Waste Container contain->collect decontaminate Decontaminate Spill Area with Suitable Solvent collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose

Caption: Step-by-step workflow for managing a small spill.

Disclaimer: This guide provides general procedures based on available data for similar compounds. Researchers must always consult and adhere to their institution's specific chemical hygiene plan and local, state, and federal regulations for hazardous waste disposal.

References

Personal protective equipment for handling 2,7-Dibromotriphenylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,7-Dibromotriphenylene are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the secure management of this compound.

Hazard Profile and Safety Data

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation Causes skin irritation.[1]Wear chemical-resistant gloves and a lab coat.
Eye Irritation Causes serious eye irritation.[1]Wear chemical splash goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.Work in a certified chemical fume hood. Use appropriate respiratory protection if a fume hood is not available.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (weighing, transfers in a fume hood) Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNot generally required when using a fume hood.
Procedures with Splash Potential Face shield and chemical splash gogglesDouble-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant apron over a laboratory coatNot generally required when using a fume hood.
Emergency (Spill Cleanup) Face shield and chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™)Chemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridges.[2][3][4][5]

Glove Selection:

The selection of appropriate gloves is critical. While nitrile gloves are suitable for incidental contact, for prolonged handling, more robust options should be considered. Always inspect gloves for damage before use and change them frequently.

Glove MaterialBreakthrough Time (General Guide)Recommended Use
Nitrile Fair to GoodIncidental contact, splash protection.[6][7]
Neoprene GoodExtended contact.[8]
Butyl Rubber ExcellentHigh-risk operations and spill response.[6][8]
Viton™ ExcellentHigh-risk operations and spill response.

Note: Breakthrough times can vary by manufacturer, glove thickness, and chemical concentration. Always consult the manufacturer's chemical resistance guide.

Operational Plan: Handling Procedures

Preparation:

  • Designate a specific work area within a certified chemical fume hood.

  • Ensure the work area is clean and uncluttered.

  • Have all necessary equipment, including a calibrated balance, glassware, and spill containment materials, readily accessible.

Weighing and Transfer:

  • Perform all manipulations of solid this compound within the fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Close the container tightly after use.

  • Clean any residual solid from the work surface using a damp cloth or a vacuum with a HEPA filter.

Emergency Procedures

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[9]

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and absorbent materials), in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[10][11][12][13]

  • Liquid Waste: If the compound is in solution, collect it in a sealed, properly labeled hazardous waste container. The solvent will also dictate the waste stream. Do not dispose of it down the drain.[11]

Container Requirements:

  • Use only compatible, non-reactive containers (e.g., polyethylene).[11]

  • Ensure containers are in good condition and have a secure, leak-proof lid.

  • Label all containers with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

Professional Disposal:

  • The ultimate disposal of halogenated organic waste is typically handled via high-temperature incineration at a licensed hazardous waste facility.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Experimental Protocol: Small Spill Decontamination

In the event of a small spill (less than 1 gram) within a chemical fume hood, follow this procedure. For larger spills or any spill outside a containment area, evacuate personnel and contact your institution's EHS department immediately.

Materials:

  • Chemical spill kit with inert absorbent material (e.g., sand, vermiculite).

  • Two pairs of chemical-resistant gloves (e.g., nitrile).

  • Chemical splash goggles and a face shield.

  • Lab coat.

  • Sealable, compatible waste container.

  • Hazardous waste labels.

Procedure:

  • Ensure Safety: Confirm the spill is contained within the fume hood. Keep the fume hood sash at the lowest practical height.

  • Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and double gloves.

  • Contain Spill: Gently cover the spill with an inert absorbent material. Avoid raising dust.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the waste container.

  • Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and store it in a designated satellite accumulation area. Arrange for pickup through your institution's EHS or hazardous waste disposal program.

Diagrams

Handling_Workflow Figure 1: Handling Workflow for this compound prep Preparation - Designate work area in fume hood - Gather all necessary equipment ppe Don Appropriate PPE - Lab coat - Goggles - Gloves prep->ppe handling Handling Operations (Weighing/Transfer) - Perform in fume hood - Minimize dust ppe->handling cleanup Work Area Cleanup - Wipe surfaces - Secure container handling->cleanup disposal Waste Disposal - Segregate waste - Label container - Contact EHS cleanup->disposal

Caption: Workflow for the safe handling of this compound.

Disposal_Plan Figure 2: Disposal Plan for this compound Waste start Generate Waste (Solid or Liquid) segregate Segregate Waste - Halogenated Organic Waste start->segregate container Collect in Labeled Container - Compatible material - Secure lid segregate->container storage Store in Designated Area - Satellite Accumulation Area container->storage pickup Arrange for Pickup - Contact EHS/Contractor storage->pickup

Caption: Step-by-step disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.